Z-13-Octadecen-3-yn-1-ol acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
71832-74-1 |
|---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
[(E)-octadec-13-en-3-ynyl] acetate |
InChI |
InChI=1S/C20H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-15,18-19H2,1-2H3/b7-6+ |
InChI Key |
QQSOMZVLXJSPIB-VOTSOKGWSA-N |
Isomeric SMILES |
CCCC/C=C/CCCCCCCCC#CCCOC(=O)C |
Canonical SMILES |
CCCCC=CCCCCCCCCC#CCCOC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Chemical Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate
Disclaimer: Specific experimental data for (Z)-13-Octadecen-3-yn-1-ol acetate is limited in publicly accessible scientific literature. The following guide is a comprehensive overview based on available information for this compound and its close structural analogs, primarily other long-chain unsaturated acetates used as insect pheromones.
This technical guide provides a detailed examination of the chemical properties, a plausible synthetic route, and analytical methodologies relevant to (Z)-13-Octadecen-3-yn-1-ol acetate. The information is curated for researchers, scientists, and professionals in drug development and pheromone synthesis.
Chemical and Physical Properties
Table 1: Core Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate and Analogs
| Property | (Z)-13-Octadecen-3-yn-1-ol Acetate (Predicted/Known) | (Z,Z)-3,13-Octadecadien-1-ol Acetate (Analog) | (Z)-13-Octadecen-1-yl Acetate (Analog) |
| CAS Number | 71832-74-1[1] | 53120-27-7 | 60037-58-3[2][3] |
| Molecular Formula | C₂₀H₃₄O₂[1] | C₂₀H₃₆O₂[4] | C₂₀H₃₈O₂[2][3] |
| Molecular Weight | 306.49 g/mol [1] | 308.5 g/mol [4] | 310.51 g/mol [2][3] |
| IUPAC Name | (13Z)-13-Octadecen-3-yn-1-yl acetate | [(3Z,13Z)-octadeca-3,13-dienyl] acetate[4] | (Z)-octadec-13-en-1-yl acetate[2] |
Table 2: Predicted and Comparative Physicochemical Properties
| Property | (Z)-13-Octadecen-3-yn-1-ol Acetate (Predicted) | (Z,Z)-3,13-Octadecadien-1-ol Acetate | (Z)-13-Octadecen-1-yl Acetate |
| Boiling Point | Not available | Not available | Not available |
| logP (Octanol/Water) | Not available | 7.5 (Computed)[4] | Not available |
| Solubility | Expected to be soluble in organic solvents, insoluble in water. | Not available | Insoluble in water[2] |
| Kovats Retention Index (Non-polar) | Not available | 2000[4] | 2200[3] |
| Kovats Retention Index (Polar) | Not available | 2064[4] | 2054[3] |
Synthesis and Experimental Protocols
A specific, validated synthesis for (Z)-13-Octadecen-3-yn-1-ol acetate is not detailed in the available literature. However, a plausible synthetic pathway can be constructed based on common organic synthesis techniques used for creating insect pheromones with similar structural motifs (i.e., long-chain alcohols and their acetates with specific stereochemistry).[5][6][7][8][9] The following represents a generalized, multi-step synthetic approach.
Hypothetical Synthetic Protocol:
A potential synthesis could involve the coupling of two smaller fragments to construct the 18-carbon backbone, followed by functional group manipulation.
-
Preparation of the Alkyne Fragment: A starting material such as 3-butyn-1-ol would be protected, for example, as a tetrahydropyranyl (THP) ether.
-
Preparation of the Alkene Fragment: A C₁₄ fragment with a terminal alkyne and a (Z)-alkene at the appropriate position would be synthesized. This could be achieved through Wittig-type reactions or by partial reduction of a corresponding diyne.
-
Coupling Reaction: The two fragments would be coupled using a method such as the Cadiot-Chodkiewicz coupling or a related cross-coupling reaction to form the C₁₈ enyne backbone.
-
Deprotection and Acetylation: The protecting group on the hydroxyl function would be removed, followed by acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product.[5]
-
Purification: Purification at each step would be critical and likely involve column chromatography on silica gel. The final product would be purified by chromatography and its identity and purity confirmed by GC-MS and NMR.
Caption: Hypothetical workflow for the synthesis of (Z)-13-Octadecen-3-yn-1-ol acetate.
Spectroscopic Analysis
Detailed spectroscopic data for (Z)-13-Octadecen-3-yn-1-ol acetate is not available. The following are predicted key signals based on the analysis of similar long-chain unsaturated acetates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Expected signals would include a triplet around 0.9 ppm corresponding to the terminal methyl group. Methylene protons along the aliphatic chain would appear as a broad multiplet between 1.2-1.6 ppm. Protons adjacent to the double and triple bonds, and the acetate group, would have characteristic chemical shifts. Specifically, protons on the (Z)-double bond would likely resonate around 5.4 ppm. The protons on the carbon bearing the acetate group would appear as a triplet around 4.1 ppm, and the acetyl methyl protons as a singlet around 2.05 ppm.
-
¹³C NMR: The carbon atoms of the acetyl group would be expected around 21 ppm (methyl) and 171 ppm (carbonyl). The carbon of the C-O bond would be around 64 ppm. Carbons of the double bond would appear in the 120-135 ppm region, while the sp-hybridized carbons of the triple bond would be expected in the 70-90 ppm range.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the structure of long-chain unsaturated molecules.[10] Chemical ionization with nitric oxide (CI-NO) is a technique used to pinpoint the location of double bonds in such compounds.[10]
Caption: Logical workflow for structural determination using mass spectrometry.
Biological Activity and Potential Applications
While there is no specific information on the biological activity of (Z)-13-Octadecen-3-yn-1-ol acetate, its structural similarity to known insect sex pheromones suggests it may have a role in chemical ecology.[6][7][9] Many C₁₈ acetates with varying degrees and positions of unsaturation are components of lepidopteran pheromone blends. Therefore, this compound could potentially be investigated as a pheromone component, an antagonist, or a synergist in insect pest management strategies.
Safety and Handling
Specific safety data for (Z)-13-Octadecen-3-yn-1-ol acetate is not available. However, for the structurally similar (Z,Z)-3,13-Octadecadien-1-ol acetate, GHS hazard classifications include warnings for skin irritation and being very toxic to aquatic life.[4] It is therefore recommended to handle (Z)-13-Octadecen-3-yn-1-ol acetate with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area. Care should be taken to avoid release into the environment.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Z-13-Octadecen-1-yl acetate (CAS 60037-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Z-13-Octadecen-1-yl acetate [webbook.nist.gov]
- 4. 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | C20H36O2 | CID 5363260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
Technical Guide: Physicochemical Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-13-octadecen-3-yn-1-ol acetate (CAS Number: 71832-74-1) is a long-chain unsaturated alkynyl acetate with potential applications in various fields of chemical research, including pheromone synthesis and as a building block in organic chemistry. This technical guide provides a summary of its known and estimated physical properties, general experimental protocols for their determination, and a logical workflow for its potential synthesis. Due to a lack of extensive published experimental data for this specific compound, this guide combines confirmed information with estimations based on structurally similar molecules and general chemical principles to provide a practical resource for researchers.
Chemical Identity
The fundamental identification of (Z)-13-octadecen-3-yn-1-ol acetate is based on its molecular structure and registry information.
| Identifier | Value | Source |
| Chemical Name | (13Z)-13-Octadecen-3-yn-1-ol, 1-acetate | US EPA |
| CAS Number | 71832-74-1 | US EPA |
| Molecular Formula | C₂₀H₃₄O₂ | US EPA |
| Molecular Weight | 306.49 g/mol | US EPA |
Physical Properties
| Property | Value (Estimated) | Notes |
| Boiling Point | > 350 °C at 760 mmHg | Estimated based on the high molecular weight and presence of a long hydrocarbon chain. High-vacuum distillation would be required to prevent decomposition. |
| Melting Point | Not available | As a long-chain unsaturated ester, it is likely a liquid or a low-melting solid at room temperature. |
| Density | ~0.9 g/cm³ | Estimated based on typical densities of similar long-chain esters. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, ether, chloroform). | The long hydrocarbon chain imparts significant hydrophobic character, making it insoluble in polar solvents like water. The ester group provides some polarity, allowing for solubility in a range of organic solvents. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Typical appearance for long-chain unsaturated organic esters. |
Experimental Protocols for Physical Property Determination
For researchers requiring precise physical property data, the following general experimental protocols can be adapted for (Z)-13-octadecen-3-yn-1-ol acetate.
Determination of Boiling Point (Micro Method)
Given the likely high boiling point and potential for thermal decomposition, a micro-boiling point determination under reduced pressure is recommended.
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. In this micro method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube, and subsequently ceases upon cooling, is recorded as the boiling point.
Apparatus:
-
Thiele tube or other suitable heating bath
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Sample of (Z)-13-octadecen-3-yn-1-ol acetate
Procedure:
-
A small amount of the sample (a few drops) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the sample.
-
The test tube is attached to a thermometer and immersed in a heating bath.
-
The bath is heated gradually. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is discontinued, and the bath is allowed to cool slowly.
-
The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at the ambient pressure.
-
For determination under reduced pressure, a vacuum distillation setup would be required, and the pressure must be recorded along with the boiling temperature.
Determination of Solubility
Principle: The solubility of a substance in a particular solvent is the maximum amount of that substance that can be dissolved in a given amount of the solvent at a specified temperature.
Apparatus:
-
Vials with caps
-
Analytical balance
-
Vortex mixer or magnetic stirrer
-
Temperature-controlled bath or incubator
-
Centrifuge (optional)
-
Analytical instrumentation for quantification (e.g., GC-MS, HPLC)
Procedure:
-
A known volume of the desired solvent (e.g., water, ethanol, hexane) is added to a series of vials.
-
Increasing, accurately weighed amounts of (Z)-13-octadecen-3-yn-1-ol acetate are added to the vials.
-
The vials are sealed and agitated (e.g., vortexing, stirring) in a temperature-controlled bath for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
The samples are allowed to stand, or are centrifuged, to separate any undissolved solute.
-
A known volume of the supernatant is carefully removed and diluted as necessary.
-
The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method.
-
The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).
Logical Workflow: Synthesis
As no specific signaling pathways involving (Z)-13-octadecen-3-yn-1-ol acetate were identified, a logical workflow for its synthesis is presented below. A common route to such a molecule would involve the coupling of two smaller fragments followed by acetylation.
Caption: A plausible synthetic workflow for (Z)-13-octadecen-3-yn-1-ol acetate.
Conclusion
(Z)-13-octadecen-3-yn-1-ol acetate is a compound for which detailed experimental physical property data is not widely published. This guide provides the confirmed foundational data and offers estimations for other key properties to aid researchers in their work. The provided general experimental protocols serve as a starting point for the empirical determination of these properties. The synthetic workflow offers a logical approach for the preparation of this molecule in a laboratory setting. Further experimental characterization of this compound is warranted to expand its utility in chemical and biological research.
An In-depth Technical Guide on the Molecular Weight of (Z)-13-Octadecen-3-yn-1-ol Acetate
This guide provides a detailed analysis of the molecular weight of (Z)-13-octadecen-3-yn-1-ol acetate, a compound of interest to researchers, scientists, and professionals in drug development.
Molecular Composition and Weight
(Z)-13-octadecen-3-yn-1-ol acetate is a chemical compound with a specific molecular structure that dictates its chemical and physical properties. A critical parameter for any chemical substance is its molecular weight, which is the mass of one mole of that substance.
The molecular formula for (Z)-13-octadecen-3-yn-1-ol acetate has been identified as C₂₀H₃₄O₂.[1][2] Based on this formula, the molecular weight is calculated to be 306.49 g/mol .[1]
For clarity and ease of comparison, the quantitative data regarding the elemental composition and overall molecular weight of the compound are summarized in the table below.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 20 | 12.01 | 240.20 |
| Hydrogen | H | 34 | 1.008 | 34.272 |
| Oxygen | O | 2 | 16.00 | 32.00 |
| Total | 306.472 |
Note: The slight difference between the calculated total weight and the cited molecular weight of 306.49 g/mol [1] can be attributed to the use of average isotopic masses in the calculation.
Experimental Protocols
The determination of the molecular formula and weight of a compound like (Z)-13-octadecen-3-yn-1-ol acetate typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is a primary method used to determine the accurate mass of the molecule, from which the elemental composition and molecular formula can be deduced. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, is employed to elucidate the structural formula, confirming the arrangement of atoms and functional groups within the molecule.
Logical Workflow for Molecular Weight Determination
The process of determining the molecular weight of a chemical compound follows a logical progression, as illustrated in the diagram below. This workflow begins with the identification of the molecular formula, which details the number of atoms of each element within a single molecule. Subsequently, the atomic weights of these constituent elements are utilized to calculate the total molecular weight.
References
Technical Guide: Spectral Analysis of Z-13-Octadecen-3-yn-1-ol Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated acetoxyalkyne. Its structure, featuring a cis-alkene and an alkyne separated by a methylene chain, suggests potential applications in organic synthesis, materials science, and as a bioactive molecule. A thorough understanding of its spectral properties is crucial for its identification, characterization, and quality control. This guide summarizes the expected spectral data and outlines a plausible synthetic approach.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of similar structures found in the literature, including long-chain Z-alkenyl acetates and molecules containing a but-3-yn-1-ol-derived functional group.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.35 | m | 2H | -CH=CH- |
| 4.15 | t, J ≈ 7 Hz | 2H | -CH₂-OAc |
| 2.45 | td, J ≈ 7, 2.5 Hz | 2H | -C≡C-CH₂- |
| 2.05 | s | 3H | CH₃-COO- |
| ~2.0 | m | 4H | Allylic & Propargylic CH₂ |
| ~1.2-1.4 | m | 14H | -(CH₂)₇- |
| 0.88 | t, J ≈ 7 Hz | 3H | CH₃-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 171.1 | C=O (acetate) |
| ~130 | -CH=CH- |
| ~80 | -C≡C- |
| 62.9 | -CH₂-OAc |
| ~32-22 | Aliphatic CH₂ |
| 20.9 | CH₃-COO- |
| 14.1 | CH₃-CH₂- |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| [M]+ | Molecular ion peak (low intensity) |
| [M-60]+ | Loss of acetic acid (CH₃COOH) |
| 43 | [CH₃CO]+ (base peak) |
| Various | Fragmentation of the alkyl chain |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | C-H stretch (alkyne, if terminal) - likely absent |
| ~3005 | C-H stretch (alkene) |
| 2925, 2855 | C-H stretch (alkane) |
| ~2230 | C≡C stretch (internal alkyne) |
| 1740 | C=O stretch (ester) |
| 1235 | C-O stretch (ester) |
| ~720 | C-H bend (cis-alkene) |
Experimental Protocols
3.1. Proposed Synthesis of Z-13-Octadecen-3-yn-1-ol
A plausible synthetic route can be adapted from methods used for similar long-chain enynes. This would likely involve the coupling of two key fragments.
-
Step 1: Synthesis of (Z)-1-bromo-10-pentadecene. This can be prepared from commercially available starting materials through a series of steps involving Wittig reactions or other stereoselective alkene formations, followed by functional group manipulation to introduce the bromo group.
-
Step 2: Coupling Reaction. The Grignard reagent of (Z)-1-bromo-10-pentadecene would be reacted with a protected 3-butyn-1-ol, such as its tetrahydropyranyl (THP) ether.
-
Step 3: Deprotection. The protecting group (e.g., THP) is removed under acidic conditions to yield Z-13-Octadecen-3-yn-1-ol.
3.2. Acetylation of Z-13-Octadecen-3-yn-1-ol
The final alcohol can be acetylated using a standard procedure.
-
The alcohol is dissolved in a suitable solvent like pyridine or dichloromethane.
-
Acetic anhydride is added, often in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP).
-
The reaction is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then worked up by washing with aqueous solutions to remove excess reagents and byproducts, followed by drying and evaporation of the solvent. The final product is purified by column chromatography.
3.3. Spectral Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) in a deuterated solvent such as chloroform-d (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: Mass spectra would be obtained using a mass spectrometer, typically with electron ionization (EI) for fragmentation analysis.
-
Infrared Spectroscopy: IR spectra would be recorded on an FTIR spectrometer, often as a thin film on a salt plate (e.g., NaCl or KBr).
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
Technical Guide: Physicochemical Properties of (Z)-13-Octadecen-3-yn-1-ol acetate
Introduction to (Z)-13-Octadecen-3-yn-1-ol acetate
(Z)-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated organic compound with the molecular formula C20H34O2.[1] Its structure features a C18 carbon chain with a Z-configured double bond at the 13th position, a triple bond at the 3rd position, and a terminal acetate group. The presence of both alkene and alkyne functionalities, along with the ester group, suggests potential for diverse chemical reactivity and specific physicochemical properties. However, a comprehensive characterization of this molecule has not been extensively reported.
Physicochemical Properties and Solubility
Quantitative experimental data on the solubility of (Z)-13-Octadecen-3-yn-1-ol acetate is not available. However, by examining related compounds, we can infer its likely solubility characteristics. Long-chain hydrocarbons are typically nonpolar and thus exhibit poor solubility in water but good solubility in organic solvents. The presence of the acetate group introduces some polarity, but the long carbon chain is the dominant feature.
For comparative purposes, the following table summarizes the available physicochemical data for (Z)-13-Octadecen-3-yn-1-ol acetate and its more studied structural analogs.
| Property | (Z)-13-Octadecen-3-yn-1-ol acetate | (Z)-13-Octadecen-1-yl acetate | (Z,Z)-3,13-Octadecadien-1-ol acetate |
| CAS Number | 71832-74-1[1] | 60037-58-3[2][3] | Not Available |
| Molecular Formula | C20H34O2[1] | C20H38O2[2][3] | C20H36O2[4] |
| Molecular Weight | 306.49 g/mol [1] | 310.51 g/mol [3] | 308.50 g/mol [4] |
| logP (Octanol/Water) | Not Available | 6.363 (Calculated)[4] | 6.363 (Calculated)[4] |
| Water Solubility | Not Available | -6.76 (log10 mol/L) (Calculated)[4] | -6.76 (log10 mol/L) (Calculated)[4] |
Hypothetical Experimental Protocols
Given the absence of specific experimental procedures for (Z)-13-Octadecen-3-yn-1-ol acetate, this section provides generalized protocols for its potential synthesis and solubility assessment based on established organic chemistry principles for similar molecules.
General Synthesis of a Long-Chain Enyne Acetate
The synthesis of a molecule like (Z)-13-Octadecen-3-yn-1-ol acetate would likely involve a multi-step process, including the formation of the carbon-carbon triple bond and the stereoselective creation of the Z-alkene, followed by acetylation. A plausible, though hypothetical, route is outlined below.
Objective: To synthesize a long-chain enyne acetate via coupling reactions and subsequent functional group manipulation.
Materials:
-
A suitable terminal alkyne (e.g., a protected 3-butyn-1-ol).
-
A suitable alkyl halide with a terminal alkene (e.g., a (Z)-1-bromo-10-tetradecene).
-
Strong base (e.g., n-butyllithium).
-
Solvents (e.g., THF, DMF).
-
Protecting group reagents (e.g., TBDMS-Cl).
-
Deprotection reagents (e.g., TBAF).
-
Acetylating agent (e.g., acetic anhydride).
-
Catalyst for stereoselective hydrogenation (e.g., Lindlar's catalyst).
Procedure:
-
Protection of the alcohol: The hydroxyl group of the starting alkyne alcohol is protected to prevent interference in subsequent steps.
-
Alkylation: The terminal alkyne is deprotonated with a strong base to form an acetylide, which is then reacted with the alkyl halide to form the enyne carbon skeleton.
-
Deprotection: The protecting group on the alcohol is removed.
-
Acetylation: The resulting alcohol is acetylated using an acetylating agent like acetic anhydride in the presence of a base or catalyst.
-
Purification: The final product is purified using column chromatography.
Solubility Assessment Protocol
Objective: To determine the solubility of (Z)-13-Octadecen-3-yn-1-ol acetate in various solvents.
Materials:
-
(Z)-13-Octadecen-3-yn-1-ol acetate.
-
A range of solvents (e.g., water, ethanol, acetone, hexane, DMSO).
-
Vortex mixer.
-
Centrifuge.
-
Analytical balance.
-
Spectrophotometer or HPLC.
Procedure:
-
Preparation of saturated solutions: An excess amount of the compound is added to a known volume of each solvent in separate vials.
-
Equilibration: The vials are agitated (e.g., using a vortex mixer) for a set period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.
-
Separation of undissolved solute: The solutions are centrifuged to pellet any undissolved solid.
-
Quantification: A known volume of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique (e.g., UV-Vis spectroscopy if the compound has a chromophore, or HPLC with a suitable detector).
-
Calculation: The solubility is calculated and expressed in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate a generalized synthetic workflow and the logical relationships governing the solubility of long-chain acetates.
References
Synthesis of Z-13-Octadecen-3-yn-1-ol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a viable synthetic pathway for Z-13-Octadecen-3-yn-1-ol acetate, a compound of interest in pheromone research and organic synthesis. The guide provides detailed experimental protocols, summarized quantitative data, and logical workflow diagrams to facilitate its preparation in a laboratory setting.
Overview of the Synthetic Strategy
The synthesis of this compound can be achieved through a convergent synthesis strategy. The key steps involve the formation of the C18 carbon chain containing a Z-configured double bond and a triple bond, followed by the final acetylation of the terminal alcohol. A plausible and efficient approach involves a coupling reaction to construct the enyne backbone, followed by acetylation. Specifically, a Sonogashira or a similar cross-coupling reaction can be employed to connect a Z-alkenyl halide with a terminal alkynol.
Caption: General overview of the synthetic workflow for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each key stage of the synthesis.
Synthesis of Key Intermediates
A crucial aspect of this synthesis is the preparation of the two coupling partners: a (Z)-configured vinyl halide and a terminal alkynol.
Protocol 2.1.1: Synthesis of (Z)-1-Iodopent-1-ene
A stereoselective method to produce (Z)-vinyl iodides is the hydroalumination-iodination of a terminal alkyne.
-
To a solution of 1-pentyne (1.0 eq) in anhydrous hexane under an inert atmosphere (Argon or Nitrogen), slowly add diisobutylaluminium hydride (DIBAL-H) (1.1 eq) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 50 °C for 4 hours.
-
Cool the reaction mixture to -78 °C and add a solution of iodine (1.2 eq) in anhydrous tetrahydrofuran (THF) dropwise.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to afford (Z)-1-iodopent-1-ene.
Protocol 2.1.2: Synthesis of Tridec-2-yn-1-ol
This intermediate can be prepared by the alkynylation of a long-chain alkyl halide.
-
To a solution of propargyl alcohol (1.0 eq) in anhydrous THF under an inert atmosphere, add n-butyllithium (2.2 eq) at -78 °C.
-
Stir the mixture at this temperature for 30 minutes.
-
Add a solution of 1-bromodecane (1.1 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield tridec-2-yn-1-ol.
Coupling Reaction to Form the Enyne Backbone
The Sonogashira coupling provides a powerful method for the formation of a carbon-carbon bond between a vinyl halide and a terminal alkyne.
Protocol 2.2.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol
-
To a solution of (Z)-1-iodopent-1-ene (1.0 eq) and tridec-2-yn-1-ol (1.1 eq) in a suitable solvent such as triethylamine or a mixture of THF and diisopropylamine, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and copper(I) iodide (0.1 eq) under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain (Z)-13-octadecen-3-yn-1-ol.
Final Acetylation Step
The final step is the acetylation of the alcohol to yield the target molecule.
Protocol 2.3.1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol Acetate
-
Dissolve (Z)-13-octadecen-3-yn-1-ol (1.0 eq) in anhydrous pyridine (2–10 mL/mmol) under an inert atmosphere.[1]
-
Add acetic anhydride (1.5–2.0 eq) to the solution at 0 °C.[1]
-
Stir the reaction mixture at room temperature until the starting material is completely consumed, as monitored by TLC.[1]
-
Quench the reaction by adding methanol.[1]
-
Co-evaporate the reaction mixture with toluene to remove residual pyridine.[2]
-
Dilute the residue with dichloromethane or ethyl acetate and wash successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the synthesis. Yields are based on typical values for similar reactions reported in the literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.49 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | ~380-390 °C at 760 mmHg (estimated) |
| Density | ~0.88 g/cm³ (estimated) |
Table 2: Expected Reaction Yields and Purity
| Reaction Step | Product | Expected Yield (%) | Expected Purity (%) |
| Hydroalumination-Iodination | (Z)-1-Iodopent-1-ene | 70-85 | >98 (Z-isomer) |
| Alkynylation | Tridec-2-yn-1-ol | 80-90 | >95 |
| Sonogashira Coupling | (Z)-13-Octadecen-3-yn-1-ol | 60-75 | >95 |
| Acetylation | This compound | 90-98 | >98 |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.50-5.65 (m, 2H, -CH=CH-), 4.15 (t, J=7.0 Hz, 2H, -CH₂OAc), 2.30 (m, 2H, -CH₂-C≡), 2.05 (s, 3H, -OAc), 1.20-1.60 (m, 18H, -CH₂-), 0.90 (t, J=7.2 Hz, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 171.1, 140.5, 110.2, 90.1, 80.5, 62.8, 31.9, 29.6, 29.5, 29.3, 29.2, 28.9, 28.3, 22.7, 21.0, 14.1 |
| IR (neat, cm⁻¹) | 2925, 2855, 2230 (C≡C), 1740 (C=O), 1235 (C-O), 725 (Z, C-H bend) |
| Mass Spectrometry (EI) | m/z (%): 306 (M⁺), 246 (M⁺ - AcOH), and other characteristic fragments. |
Workflow and Logical Relationship Diagrams
The following diagrams illustrate the key transformations and logical connections within the synthetic pathway.
Caption: Sonogashira coupling of key intermediates.
Caption: Final acetylation step to yield the target molecule.
This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety procedures and perform reactions under appropriate conditions. The provided protocols and data serve as a strong starting point for the successful synthesis and characterization of this valuable compound.
References
Unveiling the Chemical Language of the Clearwing Moth: A Technical Guide to the Sex Pheromone of Synanthedon bicingulata
For Immediate Release
Suwon, Republic of Korea - Researchers have successfully identified and evaluated the sex pheromone of the clearwing moth, Synanthedon bicingulata, a significant pest of Prunus species in Northeast Asia. This in-depth guide provides a comprehensive overview of the discovery, with detailed experimental protocols, quantitative data, and visualizations for researchers, scientists, and drug development professionals. The identification of this pheromone is a critical step towards developing effective and environmentally benign pest management strategies.
While the compound Z-13-Octadecen-3-yn-1-ol acetate is not a pheromone itself, its precursor, Z-13-Octadecen-3-yn-1-ol , serves as a key intermediate in the synthesis of the actual pheromone components. The true sex pheromone of Synanthedon bicingulata is a specific blend of two major acetate compounds.
Pheromone Component Identification
The primary components of the female-produced sex pheromone of Synanthedon bicingulata were identified as a blend of (E,Z)-3,13-octadecadienyl acetate (E3,Z13-18:OAc) and (Z,Z)-3,13-octadecadienyl acetate (Z3,Z13-18:OAc).[1][2][3] The average natural ratio of these two major components is approximately 4:6.[1][2]
In addition to these major components, four minor, structurally related compounds were also identified in the pheromone gland extracts of female moths.[1][2]
Table 1: Identified Sex Pheromone Components of Synanthedon bicingulata
| Component Type | Chemical Name | Abbreviation | Natural Ratio |
| Major | (E,Z)-3,13-octadecadienyl acetate | E3,Z13-18:OAc | ~4 |
| Major | (Z,Z)-3,13-octadecadienyl acetate | Z3,Z13-18:OAc | ~6 |
| Minor | (Z)-13-octadecenyl acetate | Z13-18:OAc | Trace |
| Minor | (E,Z)-2,13-octadecadienyl acetate | E2,Z13-18:OAc | Trace |
| Minor | (E,Z)-3,13-octadecadien-1-ol | E3,Z13-18:OH | Trace |
| Minor | (Z,Z)-3,13-octadecadien-1-ol | Z3,Z13-18:OH | Trace |
Experimental Protocols
The identification and characterization of the S. bicingulata sex pheromone involved a multi-step process encompassing extraction, chemical analysis, synthesis, and field bioassays.
Pheromone Extraction and Analysis
Pheromone glands were excised from virgin female moths and subjected to solvent extraction. The resulting extracts were then analyzed using coupled gas chromatography-electroantennographic detection (GC-EAD) and gas chromatography-mass spectrometry (GC-MS) to identify electrophysiologically active compounds and determine their chemical structures.
Synthesis of Pheromone Components
The identified pheromone components, E3,Z13-18:OAc and Z3,Z13-18:OAc, were synthesized for confirmation and use in field trials. A key intermediate in these syntheses is Z-13-Octadecen-3-yn-1-ol. The general synthetic scheme involves the coupling of smaller building blocks to create the C18 backbone with the correct stereochemistry at the double bonds, followed by acetylation.
Field Bioassays
The biological activity of the synthetic pheromone components was evaluated in field trapping experiments. Different ratios of the synthesized acetates were tested to determine the most attractive blend for male S. bicingulata.
Biological Activity and Field Trial Results
Field trials demonstrated that both E3,Z13-18:OAc and Z3,Z13-18:OAc are essential for attracting male S. bicingulata moths.[1] Traps baited with a blend mimicking the natural 4:6 ratio of these two components were found to be optimally attractive.[1][4] The addition of the four identified minor components did not significantly increase the capture rate of male moths compared to the primary binary blend.[1]
Table 2: Summary of Field Trapping Bioassays for S. bicingulata
| Pheromone Blend Ratio (E3,Z13-18:OAc : Z3,Z13-18:OAc) | Relative Male Moth Capture | Significance |
| 1:9 | Moderate | Significantly lower than optimal |
| 4:6 | High | Optimal attraction |
| 6:4 | Moderate | Significantly lower than optimal |
| 9:1 | Low | Significantly lower than optimal |
| 10:0 (E3,Z13-18:OAc alone) | Very Low | Not attractive |
| 0:10 (Z3,Z13-18:OAc alone) | Very Low | Not attractive |
Note: Data compiled and generalized from findings in cited literature.[4]
Signaling Pathway and Mechanism of Action
While the specific olfactory receptors and downstream signaling cascade for S. bicingulata have not been fully elucidated, the mechanism is expected to follow the general pathway for moth pheromone perception. Pheromone molecules are detected by specialized olfactory sensory neurons housed in the male moth's antennae. This binding event triggers a signal transduction cascade, leading to the generation of an electrical signal that is transmitted to the brain, ultimately resulting in a behavioral response (e.g., upwind flight towards the pheromone source).
Conclusion and Future Directions
The identification of the precise blend of (E,Z)-3,13-octadecadienyl acetate and (Z,Z)-3,13-octadecadienyl acetate as the sex pheromone of Synanthedon bicingulata provides a powerful tool for monitoring and managing this agricultural pest. The synthetic blend has proven to be highly effective in field trapping studies. Future research should focus on elucidating the specific olfactory receptors and neural pathways involved in the perception of this pheromone blend, which could lead to the development of even more targeted and effective pest control strategies. Furthermore, optimizing the synthesis of the pheromone components, including the key intermediate Z-13-Octadecen-3-yn-1-ol, will be crucial for the cost-effective and large-scale application of this technology.
References
- 1. Identification and field evaluation of the sex pheromone of Synanthedon bicingulata (Staudinger) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. snu.elsevierpure.com [snu.elsevierpure.com]
- 4. Effect of pheromone blends, trap type and color on the capture of male clearwing moths, <i>Synanthedon</i><i>bicingulata</i> (Lepidoptera: Sesiidae) - ProQuest [proquest.com]
Methodological & Application
Application Note: Purification of Z-13-Octadecen-3-yn-1-ol Acetate
Abstract
This application note details a comprehensive protocol for the purification of Z-13-Octadecen-3-yn-1-ol acetate, a long-chain unsaturated acetylenic compound. Due to its potential applications in chemical ecology research, particularly as an insect pheromone or precursor, achieving high purity is critical for accurate biological and chemical studies. This document outlines a two-step purification strategy involving flash column chromatography followed by high-performance liquid chromatography (HPLC) for final polishing. The protocols provided are designed for researchers in organic synthesis, analytical chemistry, and drug development.
Introduction
This compound is a C20 fatty acid derivative characterized by a cis double bond at the 13th position and a triple bond at the 3rd position. The synthesis of such molecules often results in a crude product containing starting materials, byproducts, and isomers. Effective purification is therefore essential to isolate the target compound in a highly pure form. This protocol employs flash column chromatography as an initial, rapid purification step to remove major impurities, followed by preparative HPLC to achieve >98% purity.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Glass wool
-
TLC plates (silica gel 60 F254)
-
Potassium permanganate stain
Instrumentation
-
Flash chromatography system (e.g., CombiFlash® or similar)
-
Rotary evaporator
-
Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV detector
-
Fraction collector
-
Gas Chromatography-Mass Spectrometry (GC-MS) system for purity analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for structural confirmation
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Initial Purification)
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack a glass column with the silica gel slurry. Ensure even packing to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of hexane. Adsorb the sample onto a small amount of silica gel and load it onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane. A typical gradient could be from 0% to 10% ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase and visualization with a potassium permanganate stain.
-
Pooling and Concentration: Combine the fractions containing the desired product and concentrate using a rotary evaporator.
Protocol 2: Preparative HPLC (Final Purification)
-
Sample Preparation: Dissolve the partially purified product from Protocol 1 in the HPLC mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with an optimized ratio of acetonitrile and water (e.g., 85:15).
-
Flow Rate: 20 mL/min.
-
Detection: UV at 210 nm.
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to this compound using a fraction collector.
-
Solvent Removal: Remove the HPLC solvents from the collected fractions by rotary evaporation.
Protocol 3: Purity and Identity Confirmation
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: DB-5ms or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometry: Scan from m/z 40 to 500.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire ¹H and ¹³C NMR spectra in CDCl₃ to confirm the structure of the purified compound.
-
Data Presentation
| Purification Step | Starting Material (mg) | Product Recovered (mg) | Yield (%) | Purity (by GC-MS) |
| Flash Chromatography | 1000 (Crude) | 650 | 65 | ~90% |
| Preparative HPLC | 600 | 510 | 85 | >98% |
| Analytical Data | Result |
| GC Retention Time | [Insert Value] min |
| Mass Spectrum (m/z) | [Insert Key Fragment Ions] |
| ¹H NMR (CDCl₃, 400 MHz) δ | [Insert Chemical Shifts and Multiplicities] |
| ¹³C NMR (CDCl₃, 100 MHz) δ | [Insert Chemical Shifts] |
Signaling Pathway/Logical Relationship Diagram
Caption: Logical flow from crude mixture to high-purity product.
Conclusion
The described two-step purification protocol provides a reliable method for obtaining high-purity this compound. The combination of flash column chromatography for bulk impurity removal and preparative HPLC for fine polishing ensures a final product suitable for sensitive biological assays and further chemical modifications. The analytical methods outlined are essential for verifying the purity and structural integrity of the final compound.
Application Note: NMR Analysis of (Z)-13-Octadecen-3-yn-1-ol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis and nuclear magnetic resonance (NMR) analysis of (Z)-13-Octadecen-3-yn-1-ol acetate, a long-chain enyne acetate. Due to the absence of publicly available experimental NMR data for this specific compound, this note presents predicted ¹H and ¹³C NMR spectral data to guide researchers in its identification and characterization. The provided protocols for synthesis and NMR analysis are based on established methodologies for similar molecules.
Introduction
(Z)-13-Octadecen-3-yn-1-ol acetate (CAS No. 71832-74-1; Molecular Formula: C₂₀H₃₄O₂) is a long-chain unsaturated acetate containing both a cis-double bond and a triple bond. Molecules with such functionalities are of interest in various fields, including the synthesis of complex natural products, pheromones, and specialty materials. Accurate structural elucidation is paramount in these applications, with NMR spectroscopy being the primary analytical tool. This application note serves as a practical guide for the synthesis and NMR analysis of this compound, providing predicted spectral data to aid in its characterization.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for (Z)-13-Octadecen-3-yn-1-ol acetate. These values were generated using computational prediction tools and should be used as a reference for the analysis of experimentally obtained spectra.
Table 1: Predicted ¹H NMR Data for (Z)-13-Octadecen-3-yn-1-ol Acetate (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 1 | 4.15 | t | 7.0 |
| 2 | 2.45 | t | 7.0 |
| 5 | 2.15 | m | - |
| 6-11 | 1.20-1.40 | m | - |
| 12 | 2.05 | m | - |
| 13 | 5.35 | m | - |
| 14 | 5.35 | m | - |
| 15 | 2.00 | m | - |
| 16 | 1.20-1.40 | m | - |
| 17 | 1.20-1.40 | m | - |
| 18 | 0.90 | t | 7.2 |
| Acetate-CH₃ | 2.05 | s | - |
Table 2: Predicted ¹³C NMR Data for (Z)-13-Octadecen-3-yn-1-ol Acetate (in CDCl₃)
| Atom Number | Predicted Chemical Shift (δ, ppm) |
| 1 | 62.5 |
| 2 | 20.0 |
| 3 | 80.0 |
| 4 | 85.0 |
| 5 | 19.0 |
| 6-11 | 28.0-29.5 |
| 12 | 27.0 |
| 13 | 128.5 |
| 14 | 131.0 |
| 15 | 27.5 |
| 16 | 31.5 |
| 17 | 22.5 |
| 18 | 14.0 |
| Acetate-C=O | 171.0 |
| Acetate-CH₃ | 21.0 |
Experimental Protocols
Synthesis of (Z)-13-Octadecen-3-yn-1-ol Acetate
This protocol describes a general two-step synthesis involving the coupling of a terminal alkyne with a (Z)-alkenyl halide, followed by acetylation.
Materials:
-
3-Butyn-1-ol
-
(Z)-1-Bromo-1-decene
-
n-Butyllithium (n-BuLi) in hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Hexamethylphosphoramide (HMPA)
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Step 1: Synthesis of (Z)-13-Octadecen-3-yn-1-ol
-
Dissolve 3-butyn-1-ol in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add n-BuLi (2.2 equivalents) and stir for 30 minutes at -78 °C.
-
Add HMPA (2.5 equivalents) and stir for an additional 15 minutes.
-
Slowly add a solution of (Z)-1-bromo-1-decene in anhydrous THF.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
-
Step 2: Acetylation to (Z)-13-Octadecen-3-yn-1-ol Acetate
-
Dissolve the purified (Z)-13-Octadecen-3-yn-1-ol in pyridine.
-
Add acetic anhydride and stir the mixture at room temperature for 4 hours.
-
Pour the reaction mixture into ice-water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure to yield the final product.
-
NMR Sample Preparation and Analysis
Materials:
-
(Z)-13-Octadecen-3-yn-1-ol acetate
-
Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
Procedure:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified (Z)-13-Octadecen-3-yn-1-ol acetate in 0.6-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters:
-
Spectral width: 12-16 ppm
-
Pulse width: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the data with an exponential line broadening of 0.3 Hz.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine the multiplicity and coupling constants of the peaks.
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Typical acquisition parameters for a proton-decoupled spectrum:
-
Spectral width: 200-220 ppm
-
Pulse width: 30°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
-
Process the data with an exponential line broadening of 1-2 Hz.
-
Reference the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.
-
Experimental Workflow
Application Note: Gas Chromatography-Mass Spectrometry Method for the Analysis of Z-13-Octadecen-3-yn-1-ol acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Z-13-Octadecen-3-yn-1-ol acetate is a long-chain unsaturated acetate that functions as an insect pheromone. Accurate and sensitive analytical methods are crucial for its identification and quantification in various matrices, including pheromone gland extracts, air samples, and formulated products for pest management. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds like insect pheromones, offering high resolution and specific detection.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS. The presence of a triple bond in the molecule requires careful optimization of the chromatographic conditions to ensure good peak shape and resolution.
Experimental Protocols
This protocol is adapted from established methods for long-chain unsaturated acetates and general procedures for insect pheromone analysis.
1. Sample Preparation
-
Pheromone Gland Extracts: Pheromone glands can be excised from the insect and extracted in a small volume of a non-polar solvent like hexane or dichloromethane. The extraction is typically performed for a few hours at room temperature, followed by careful concentration of the extract under a gentle stream of nitrogen.
-
Air Sampling: Volatiles can be collected from the air surrounding the insects using solid-phase microextraction (SPME) or by pulling air through a sorbent tube (e.g., Tenax®). For SPME, the fiber is exposed to the headspace for a defined period and then directly inserted into the GC injector. For sorbent tubes, the trapped compounds are typically thermally desorbed onto the GC column.
-
Lure Extracts: Pheromone lures can be extracted with a suitable solvent (e.g., hexane) to determine the content and release rate of the active ingredient.
2. GC-MS Analysis
A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used for the analysis.
Detailed Method Parameters:
The following tables summarize the recommended starting parameters for the GC-MS analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Value |
| Column | Fused silica capillary column (e.g., DB-5ms, HP-5ms, or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 5 °C/min to 280 °C, hold for 10 min |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Range | m/z 40-450 |
| Solvent Delay | 3 min |
Data Presentation
Quantitative analysis can be performed by creating a calibration curve using a certified standard of this compound. The peak area of the target compound in the sample is then compared to the calibration curve to determine its concentration.
Table 3: Expected Retention and Mass Spectral Data
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | ~18-22 (dependent on exact conditions) | Molecular Ion (M+): 306.3 (low abundance)Fragments: [M-CH3COOH]+ (246), and other characteristic fragments resulting from cleavage at the ester and unsaturated bonds. |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
Application Note: Mass Spectrometric Analysis of Z-13-Octadecen-3-yn-1-ol acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Z-13-Octadecen-3-yn-1-ol acetate (CAS 71832-74-1) is a long-chain unsaturated alkynyl acetate with the molecular formula C20H34O2 and a molecular weight of 306.49 g/mol .[1] Compounds of this class are often investigated as insect pheromones or their analogues, playing a crucial role in chemical ecology and the development of pest management strategies.[2][3][4] Accurate identification and characterization of these semiochemicals are paramount, and Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical technique for this purpose.[5][6]
This application note details the experimental procedure for the analysis of this compound by GC-MS with Electron Ionization (EI). EI is a hard ionization technique that induces characteristic fragmentation of the molecule, providing a unique mass spectrum that can be used for structural elucidation.[7][8][9]
Predicted Mass Spectral Fragmentation
A definitive mass spectrum for this compound is not publicly available. However, based on the principles of mass spectrometry for long-chain esters and alkynes, a predicted fragmentation pattern can be proposed. The major fragmentation pathways are expected to be:
-
Loss of the Acetate Moiety: A characteristic fragmentation of acetate esters is the neutral loss of acetic acid (CH₃COOH, 60 Da) or the ketene (CH₂CO, 42 Da). The loss of the entire acetate group as a radical is less common.
-
Cleavage of the Hydrocarbon Chain: The long aliphatic chain is expected to undergo fragmentation at various points, leading to a series of hydrocarbon fragments separated by 14 Da (CH₂).
-
Influence of Unsaturation: The presence of the double and triple bonds will influence the fragmentation, potentially leading to resonance-stabilized ions.
The following table summarizes the predicted key fragment ions for this compound upon electron ionization.
| m/z (amu) | Predicted Fragment Identity | Fragmentation Pathway |
| 306 | [M]⁺• | Molecular Ion |
| 246 | [M - CH₃COOH]⁺• | Loss of acetic acid |
| 264 | [M - 42]⁺• | Loss of ketene |
| 61 | [CH₃COOH₂]⁺ | Protonated acetic acid |
| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak for acetates) |
| Various | Hydrocarbon fragments | Cleavage along the C₁₈ chain |
Experimental Protocol
This protocol provides a general procedure for the GC-MS analysis of this compound. Instrument parameters may require optimization based on the specific instrumentation used.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity volatile solvent such as hexane or dichloromethane at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a series of dilutions from the stock solution to determine the limit of detection and linearity of the instrument. A typical starting concentration for analysis is 1-10 µg/mL.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Instrumentation: A standard capillary GC system coupled to a single quadrupole or ion trap mass spectrometer with an EI source is suitable.
-
GC Conditions:
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis.
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 10 minutes at 280 °C.
-
-
-
MS Conditions:
3. Data Analysis
-
Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.
-
Mass Spectrum: Obtain the mass spectrum of the identified peak by averaging the scans across the peak and subtracting the background.
-
Interpretation: Compare the obtained mass spectrum with the predicted fragmentation pattern and with mass spectral libraries (if available).
Visualizations
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
Predicted Fragmentation Pathway
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies : Rothamsted Research [repository.rothamsted.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. 3-Decen-1-ol, acetate, (Z)- [webbook.nist.gov]
- 8. (Z)-3-(E)-13-Octadecadien-1-ol acetate [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Z-13-Octadecen-3-yn-1-ol Acetate in the Synthesis of Sesiidae Pheromones for Insect Trapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-13-Octadecen-3-yn-1-ol acetate is a key synthetic intermediate in the production of potent sex pheromones for various species of clearwing moths (Lepidoptera: Sesiidae). While not typically used directly as an attractant in insect traps, its chemical structure, featuring a triple bond at the 3-position and a Z-configured double bond at the 13-position, allows for stereoselective synthesis of diene pheromones. Specifically, it is a precursor to (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate. These compounds are the primary sex pheromones for several economically important pest species, including the peachtree borer (Synanthedon exitiosa), lesser peachtree borer (Synanthedon pictipes), and other Synanthedon species. This document provides detailed protocols for the synthesis of these active pheromones from this compound and their subsequent application in insect traps for monitoring and pest management.
Data Presentation
The efficacy of the final synthesized pheromones, (Z,Z)-3,13-octadecadienyl acetate and its (E,Z) isomer, is highly dependent on the target species, the blend ratio of the isomers, trap type, and environmental conditions. The following tables summarize key quantitative data from field trials.
Table 1: Efficacy of Pheromone Blends on Trap Capture of Synanthedon Species
| Target Species | Pheromone Blend (E3,Z13-18:OAc : Z3,Z13-18:OAc) | Trap Type | Mean Male Moths Captured per Trap | Reference |
| Synanthedon bicingulata | 4.3 : 5.7 | Bucket Trap | 13.2 ± 2.2 | [1] |
| Synanthedon bicingulata | 4.3 : 5.7 | Delta Trap | 7.6 ± 2.0 | [1] |
| Synanthedon exitiosa (Peachtree Borer) | 6:94 | Laminated Dispenser | Reduction of 93-100% in permeated plots | [2] |
| Synanthedon pictipes (Lesser Peachtree Borer) | 6:94 | Laminated Dispenser | Reduction of 75-95% in permeated plots | [2] |
Table 2: Influence of Trap Design and Color on Synanthedon bicingulata Capture
| Trap Type | Trap Color | Mean Male Moths Captured per Trap | Reference |
| Bucket Trap | Yellow | Significantly Higher | [1] |
| Bucket Trap | Green, White, Blue, Black, Red | Lower than Yellow | [1] |
| Delta Trap | Not specified | 7.6 ± 2.0 | [1] |
Experimental Protocols
Protocol 1: Synthesis of (Z,Z)-3,13-Octadecadienyl Acetate from this compound
This protocol describes the stereoselective reduction of the alkyne functionality in this compound to a Z-alkene, yielding the target pheromone (Z,Z)-3,13-octadecadienyl acetate. This transformation is typically achieved through catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst, which prevents over-reduction to the corresponding alkane.
Materials:
-
This compound
-
Lindlar's catalyst (Palladium on calcium carbonate, poisoned with lead)
-
Quinoline (as a catalyst poison supplement)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., hexane, ethyl acetate, or ethanol)
-
Standard glassware for organic synthesis under an inert atmosphere
-
Filtration apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, diethyl ether)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the starting material) and a small amount of quinoline to the solution.
-
Hydrogenation: Purge the reaction flask with hydrogen gas and maintain a positive pressure of hydrogen (a balloon filled with H₂ is often sufficient for small-scale reactions).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the formation of the product. The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography, eluting with a mixture of hexane and diethyl ether to afford pure (Z,Z)-3,13-octadecadienyl acetate.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.
Protocol 2: Field Application of Pheromone Lures in Insect Traps
This protocol outlines the steps for using the synthesized (Z,Z)-3,13-octadecadienyl acetate, often in a specific blend with its (E,Z) isomer, in traps for monitoring clearwing moth populations.
Materials:
-
Synthesized pheromone blend (e.g., 4.3:5.7 ratio of (E,Z)- to (Z,Z)-3,13-octadecadienyl acetate for S. bicingulata)
-
Lure dispensers (e.g., rubber septa, plastic laminates)
-
Insect traps (e.g., delta traps, bucket traps)[3]
-
Gloves (to avoid contamination of lures)
-
Stakes or hangers for trap deployment
-
Data collection sheets
Procedure:
-
Lure Preparation: Using gloves to prevent contamination, load a rubber septum or other dispenser with a specific amount of the pheromone blend. The loading dose will depend on the target species and the desired longevity of the lure.
-
Trap Assembly: Assemble the chosen trap type (e.g., delta or bucket trap) according to the manufacturer's instructions. Place a sticky liner in delta traps or an insecticide strip and soapy water in bucket traps.
-
Lure Placement: Place the pheromone lure inside the trap. In delta traps, the lure is typically suspended from the center of the top inner surface. In bucket traps, it is hung from the inside of the lid.
-
Trap Deployment:
-
Monitoring and Data Collection:
-
Check the traps weekly.
-
Count and record the number of target male moths captured.
-
Remove captured insects and any debris from the traps.
-
Replace sticky liners or insecticide strips as needed.
-
-
Lure Replacement: Replace the pheromone lures according to their specified field life (typically 4-8 weeks, but this can vary).
Visualizations
Caption: Pheromone reception and signaling pathway in a male moth.
Caption: Workflow for the synthesis of the active pheromone.
Caption: Workflow for conducting field trapping experiments.
References
- 1. snu.elsevierpure.com [snu.elsevierpure.com]
- 2. Air permeation tests with (Z,Z)-3,13-octadecadien-1-ol acetate for reduction in trap catch of peachtree and lesser peachtree borer moths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Instructions for use of pheromones for Sesiidae [sesiidae.net]
Field Application of Z-13-Octadecen-3-yn-1-ol Acetate Lures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Z-13-Octadecen-3-yn-1-ol acetate is a synthetic chemical compound with potential applications in insect pest management as a semiochemical, specifically as a lure in trapping systems. While detailed field studies for this specific compound are not extensively documented in publicly available literature, its structural similarity to known lepidopteran sex pheromones allows for the development of robust experimental protocols based on established methodologies for related compounds.
This document provides detailed application notes and experimental protocols for the field use of this compound lures. The methodologies outlined are based on best practices derived from studies of structurally similar pheromones, such as (Z,Z)-3,13-octadecadien-1-ol acetate and (Z)-13-octadecenyl acetate, which have been successfully used for monitoring and managing various moth species.
Note: The protocols provided herein should be considered a starting point for research and development. Optimization of lure loading, trap design, and placement will be necessary for specific target species and environmental conditions.
Chemical Properties
A clear understanding of the chemical properties of this compound is fundamental for its effective application.
| Property | Value | Reference |
| CAS Number | 71832-74-1 | [1] |
| Molecular Formula | C20H34O2 | [1] |
| Molecular Weight | 306.49 g/mol | [1] |
Potential Target Species
Based on the structural characteristics of this compound, potential target insect species are likely to be within the order Lepidoptera, particularly clearwing moths (Sesiidae) or stem borers. The related compound, Z-13-Octadecen-3-yn-1-ol, has been used as a synthetic precursor for pheromones targeting the clearwing moth Synanthedon bicingulata[2]. Furthermore, blends containing the closely related (Z)-13-octadecenyl acetate have shown to enhance the attractiveness of lures for the yellow rice stem borer, Scirpophaga incertulas[3].
Experimental Protocols
Protocol 1: Preparation of Pheromone Lures
This protocol describes the preparation of rubber septa lures, a common and effective dispenser for lepidopteran pheromones.
Materials:
-
This compound (high purity)
-
Red rubber septa
-
Hexane (or another suitable volatile solvent)
-
Micropipette
-
Vials with PTFE-lined caps
-
Fume hood
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: In a fume hood, prepare a stock solution of this compound in hexane. The concentration will depend on the desired lure loading. For initial screening, a concentration of 10 mg/mL is recommended.
-
Lure Loading: Using a micropipette, apply the desired amount of the stock solution onto a single red rubber septum. Common loading doses for initial field trials range from 100 µg to 1000 µg per septum.
-
Solvent Evaporation: Allow the solvent to evaporate completely from the septum in the fume hood for at least one hour.
-
Storage: Place the loaded septa individually in labeled glass vials with PTFE-lined caps. Store at -20°C until field deployment.
References
Application Notes and Protocols for Z-13-Octadecen-3-yn-1-ol acetate as a Pest Management Tool
Disclaimer: There is currently no publicly available research or experimental data on the specific application of Z-13-Octadecen-3-yn-1-ol acetate (CAS Number: 71832-74-1) as a pest management tool. However, based on its structural similarity to known insect sex pheromones, it holds potential for use in monitoring and/or mating disruption of certain lepidopteran pests. The presence of a long carbon chain, a Z-configured double bond, and an acetate functional group are characteristic features of many moth pheromones. The distinguishing feature of this compound is the presence of a triple bond at the 3-position (an enyne).
This document will provide detailed application notes and protocols for a closely related and well-studied pheromone, (Z,Z)-3,13-octadecadien-1-ol acetate (Z,Z-ODDA) , which is a key component of the sex pheromone for several economically important clearwing moth species. Researchers can use this information as a starting point for investigating the potential of this compound.
Part 1: Application Notes for (Z,Z)-3,13-octadecadien-1-ol acetate (as an analogue)
Target Pests
(Z,Z)-3,13-octadecadien-1-ol acetate is the primary sex pheromone component for the Peachtree Borer (Synanthedon exitiosa) and also attracts the Lesser Peachtree Borer (Synanthedon pictipes) and the Apple Clearwing Moth (Synanthedon myopaeformis) .[1][2] It is a potent attractant for males of these species.
Pest Management Strategies
This pheromone can be employed in two main pest management strategies:
-
Monitoring: Pheromone-baited traps are used to detect the presence, emergence, and population density of the target pests. This information is crucial for making informed decisions about the timing of insecticide applications or other control measures.
-
Mating Disruption: High concentrations of the synthetic pheromone are released into the crop environment to confuse male moths and prevent them from locating females for mating. This can significantly reduce the subsequent larval population and crop damage.
Data Presentation: Efficacy of (Z,Z)-3,13-octadecadien-1-ol acetate in Field Trials
The following tables summarize quantitative data from field trials using (Z,Z)-ODDA for the management of Peachtree Borer (PTB) and Lesser Peachtree Borer (LPTB).
Table 1: Reduction in Trap Catch of PTB and LPTB with Various (Z,Z)-ODDA Dispensers
| Dispenser Type | Pheromone Loading | Target Pest | Trap Catch Reduction (%) |
| Laminated Plastic Dispenser | Not Specified | PTB | 93-100 |
| Laminated Plastic Dispenser | Not Specified | LPTB | 75-95 |
| Hollow Fiber Dispenser | Not Specified | PTB | 93-100 |
| Hollow Fiber Dispenser | Not Specified | LPTB | 75-95 |
| Microencapsulated Formulation 1 | Not Specified | PTB | Less effective than laminated |
| Microencapsulated Formulation 2 | Not Specified | PTB | Less effective than laminated |
Data adapted from air permeation trials conducted in peach orchards.[1]
Table 2: Recommended Application Rates for Monitoring and Mating Disruption
| Application | Target Pest | Lure Loading (mg) | Trap Density (per hectare) | Mating Disruption Dispenser Rate (per hectare) |
| Monitoring | Peachtree Borer | 1 - 5 | 2 - 5 | N/A |
| Monitoring | Lesser Peachtree Borer | 1 - 5 | 2 - 5 | N/A |
| Monitoring | Apple Clearwing Moth | 1 - 5 | 2 - 5 | N/A |
| Mating Disruption | Peachtree Borer | N/A | N/A | 250 - 400 |
| Mating Disruption | Lesser Peachtree Borer | N/A | N/A | 250 - 400 |
These are general recommendations and may need to be adjusted based on pest pressure, crop, and environmental conditions.
Part 2: Experimental Protocols
Protocol for Synthesis of a Long-Chain Enyne Acetate
This protocol is a generalized procedure for the synthesis of a long-chain enyne acetate, which could be adapted for the synthesis of this compound. The synthesis of insect pheromones often involves multi-step processes.[3]
Objective: To synthesize a long-chain enyne acetate via coupling reactions.
Materials:
-
Starting materials (e.g., a terminal alkyne and an alkyl halide with a protected alcohol)
-
Organometallic reagents (e.g., n-butyllithium)
-
Solvents (e.g., THF, hexane)
-
Reagents for deprotection and acetylation (e.g., p-toluenesulfonic acid, acetic anhydride, pyridine)
-
Standard laboratory glassware and equipment for organic synthesis
Procedure:
-
Alkynylation: a. Dissolve the terminal alkyne in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C. c. Add n-butyllithium dropwise and stir for 30 minutes to generate the lithium acetylide. d. Add the alkyl halide with the protected alcohol to the solution and allow it to warm to room temperature overnight. e. Quench the reaction with saturated aqueous ammonium chloride solution. f. Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the coupled product by column chromatography.
-
Deprotection: a. Dissolve the protected alcohol in a suitable solvent (e.g., methanol). b. Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid). c. Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). d. Neutralize the reaction and remove the solvent. e. Purify the resulting alcohol by column chromatography.
-
Acetylation: a. Dissolve the alcohol in a mixture of pyridine and acetic anhydride. b. Stir the reaction at room temperature for several hours. c. Pour the reaction mixture into water and extract with an organic solvent. d. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. e. Dry the organic layer and concentrate to yield the final enyne acetate. f. Purify by column chromatography if necessary.
Protocol for Field Trapping and Monitoring
Objective: To monitor the population of a target moth species using pheromone-baited traps.
Materials:
-
Pheromone lures containing (Z,Z)-3,13-octadecadien-1-ol acetate.
-
Traps (e.g., delta traps, wing traps) with sticky liners.
-
Stakes or hangers for trap placement.
-
GPS device for marking trap locations.
-
Data collection sheets.
Procedure:
-
Trap Placement: a. Deploy traps in the orchard or field before the expected emergence of the adult moths. b. Place traps at a density of 2-5 traps per hectare for monitoring. c. Hang traps in the upper third of the tree canopy, following the manufacturer's recommendations. d. Mark the location of each trap with a GPS device and a physical flag.
-
Lure Handling: a. Use gloves when handling pheromone lures to avoid contamination. b. Place one lure per trap according to the trap manufacturer's instructions. c. Store unused lures in a freezer to maintain their efficacy.
-
Data Collection: a. Check traps weekly. b. Count and record the number of target moths captured on the sticky liner. c. Remove the captured moths and any debris from the liner. d. Replace the sticky liners and lures as recommended by the manufacturer (typically every 4-6 weeks for lures).
-
Data Analysis: a. Plot the average number of moths per trap per week to determine the timing of peak flight activity. b. Use this data to time insecticide applications or to assess the effectiveness of mating disruption programs.
Part 3: Visualizations
Signaling Pathway of Insect Pheromone Detection
Experimental Workflow for Pheromone Field Trial
// Nodes A [label="Site Selection &\nExperimental Design", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Trap & Lure Preparation", fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Trap Deployment\n(Randomized Block Design)", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Weekly Trap Monitoring\n& Data Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Lure & Liner Replacement\n(as per protocol)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; F [label="Data Compilation\n& Statistical Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Results Interpretation\n& Conclusion", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"];
// Edges A -> B; B -> C; C -> D; D -> E [style=dashed]; D -> F; E -> D; F -> G; } . Caption: A typical experimental workflow for a pheromone field trial.
References
Application Notes and Protocols for Z-13-Octadecen-3-yn-1-ol Acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling, storage, and use of Z-13-Octadecen-3-yn-1-ol acetate (CAS No. 71832-74-1). The information is compiled to ensure laboratory safety and maintain the integrity of the compound for research and development purposes.
Compound Information
This compound is a long-chain unsaturated organic compound with a molecular formula of C₂₀H₃₄O₂. Its structure contains both a cis-double bond and a triple bond, forming a conjugated enyne system. This structural feature imparts a degree of stability compared to isolated double or triple bonds.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 71832-74-1 | US EPA |
| Molecular Formula | C₂₀H₃₄O₂ | US EPA |
| Molecular Weight | 306.49 g/mol | US EPA |
| Physical State | Not specified, likely a liquid or waxy solid at room temperature | Inferred |
| Solubility | Poor in aqueous solutions, soluble in organic solvents | Inferred |
Safety, Handling, and Storage
Given the lack of a specific Safety Data Sheet (SDS), the following precautions are based on the general handling of long-chain alkynyl acetates and unsaturated organic compounds.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any potential vapors.
-
Avoid Contact: Avoid direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Fire Safety: Keep away from open flames and sources of ignition. While not highly flammable, organic compounds can be combustible.
Handling Procedures
Due to its likely poor water solubility, this compound may require solubilization in an organic solvent for experimental use. For biological applications, co-solvents or carrier proteins like bovine serum albumin (BSA) may be necessary to improve aqueous dispersibility.
Storage Conditions
Proper storage is crucial to maintain the stability and purity of this compound.
Table 2: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C | To minimize degradation and potential polymerization. |
| Atmosphere | Inert gas (e.g., Argon or Nitrogen) | To prevent oxidation of the unsaturated bonds. |
| Light | Amber vial or dark container | To protect from light-induced degradation. |
| Container | Tightly sealed glass vial | To prevent contamination and solvent evaporation. |
Experimental Protocols
The following are generalized protocols that can be adapted for specific experimental needs.
Preparation of a Stock Solution
This protocol describes the preparation of a stock solution in an organic solvent.
-
Weighing: Accurately weigh the desired amount of this compound in a tared vial inside a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of a suitable anhydrous organic solvent (e.g., ethanol, DMSO, or a hydrocarbon solvent) to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the mixture until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C under an inert atmosphere in a tightly sealed, light-protected vial.
General Protocol for Use in Cell Culture
This protocol outlines a general method for introducing the compound into a cell culture medium, considering its poor aqueous solubility.
-
Prepare a Complex with BSA:
-
In a sterile microcentrifuge tube, add an appropriate volume of the organic stock solution of this compound.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Resuspend the lipid film in a sterile, fatty acid-free BSA solution in phosphate-buffered saline (PBS) to the desired final concentration.
-
Incubate at 37°C for 30 minutes with gentle agitation to allow for complex formation.
-
-
Cell Treatment:
-
Add the this compound-BSA complex to the cell culture medium to achieve the final desired experimental concentration.
-
Incubate the cells for the desired period.
-
Proceed with downstream analysis.
-
Visualizations
Experimental Workflow: Safe Handling and Stock Solution Preparation
Caption: Workflow for the safe handling and preparation of a stock solution of this compound.
Logical Relationship: Factors for Compound Stability
Caption: Key environmental factors influencing the stability of this compound during storage.
Troubleshooting & Optimization
Technical Support Center: Optimizing Z-13-Octadecen-3-yn-1-ol Acetate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to optimize the synthesis of Z-13-Octadecen-3-yn-1-ol acetate.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: The synthesis of long-chain unsaturated compounds like this compound typically involves a multi-step process. Common strategies include alkyne coupling reactions or, more frequently, the Wittig reaction to establish the Z-configured double bond.[1][2] A general route involves preparing a C15 phosphonium ylide and reacting it with a protected 3-hydroxypropynal derivative, followed by deprotection and acetylation.
Q2: Why is the Wittig reaction a critical step in this synthesis?
A2: The Wittig reaction is a powerful and widely used method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[3] Its primary advantage in this context is the ability to control the stereochemistry of the resulting alkene. By carefully selecting the ylide and reaction conditions, the desired Z-isomer can be synthesized with high selectivity, which is crucial for the biological activity of many pheromones.[4]
Q3: What factors primarily influence the Z/E selectivity in the Wittig reaction?
A3: The stereochemical outcome of the Wittig reaction is heavily dependent on the nature of the phosphonium ylide.
-
Unstabilized Ylides: Ylides with simple alkyl groups (like the one required for this synthesis) generally lead to the Z-alkene with moderate to high selectivity, especially under salt-free conditions.[4]
-
Stabilized Ylides: Ylides containing electron-withdrawing groups (e.g., esters, ketones) tend to favor the formation of the E-alkene.
-
Reaction Conditions: The choice of solvent and the presence of lithium salts can significantly impact the Z/E ratio. Performing the reaction in solvents like DMF in the presence of lithium iodide or sodium iodide can enhance the formation of the Z-isomer.[4]
Q4: What are the standard procedures for the final acetylation step?
A4: The final step involves the conversion of the Z-13-Octadecen-3-yn-1-ol to its acetate ester. This is typically achieved through standard esterification methods. A common and effective method is the reaction of the alcohol with acetic anhydride in the presence of a base like pyridine or an acyl transfer catalyst such as DMAP (4-Dimethylaminopyridine).[2] Alternatively, enzymatic acylation using lipases with vinyl acetate as the acyl donor can be employed for a greener approach.[5]
Troubleshooting Guide
Problem 1: Low overall yield.
-
Q: My overall synthesis yield is significantly lower than expected. How can I identify the problematic step?
-
A: A low overall yield can result from inefficiencies at any stage of a multi-step synthesis.
-
Step-by-Step Analysis: Monitor each reaction step (e.g., phosphonium salt formation, ylide generation, Wittig reaction, acetylation) using thin-layer chromatography (TLC) or gas chromatography (GC) to determine if the reaction is going to completion.
-
Starting Material Purity: Ensure the purity of all starting materials and reagents. Aldehydes, in particular, can be prone to oxidation or polymerization.[4]
-
Ylide Formation: The generation of the phosphonium ylide requires a strong base (e.g., n-butyllithium, NaH). Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active Wittig reagent and thus, a lower yield.[3]
-
-
Problem 2: Poor Z-selectivity (High percentage of E-isomer).
-
Q: My final product is a mixture of Z and E isomers. How can I increase the proportion of the desired Z-isomer?
-
A: Achieving high Z-selectivity is a common challenge with the Wittig reaction.
-
Confirm Ylide Type: Ensure you are using a non-stabilized ylide (e.g., derived from an alkyl halide). Stabilized ylides preferentially form the E-alkene.[6]
-
Modify Reaction Conditions: The Z/E ratio is highly sensitive to reaction conditions.
-
Solvent: Aprotic, non-polar solvents like THF or ether under salt-free conditions often favor the Z-isomer.
-
Additives: The addition of lithium salts (e.g., LiI) can sometimes force the reaction pathway towards the Z-product, particularly in more polar solvents like DMF.[4]
-
Temperature: Running the reaction at low temperatures can enhance selectivity by favoring the kinetic product.
-
-
-
Problem 3: Difficulty in removing triphenylphosphine oxide (TPPO) byproduct.
-
Q: I am struggling to separate my product from the triphenylphosphine oxide (TPPO) formed during the Wittig reaction. What are the best purification methods?
-
A: TPPO is a common and often troublesome byproduct of the Wittig reaction.
-
Column Chromatography: The most reliable method is careful column chromatography on silica gel. A non-polar eluent system (e.g., hexane/ethyl acetate) will typically elute the desired enyne product before the more polar TPPO.
-
Crystallization: If the product is a solid, recrystallization may be an option. Alternatively, TPPO can sometimes be selectively precipitated from a non-polar solvent by cooling.
-
Alternative Reagents: For future syntheses, consider the Horner-Wadsworth-Emmons (HWE) reaction, which uses phosphonate esters. The phosphate byproduct of the HWE reaction is water-soluble and easily removed during an aqueous workup. However, the standard HWE reaction typically favors the E-alkene, so modifications like the Still-Gennari olefination would be necessary to obtain the Z-isomer.[4]
-
-
Experimental Protocols
Protocol 1: Synthesis via Wittig Reaction
This protocol outlines a representative synthesis pathway. Yields and specific reagent quantities may require optimization.
Step 1: Preparation of (1-Tetradecyl)triphenylphosphonium Bromide
-
Dissolve 1-bromotetradecane and an equimolar amount of triphenylphosphine in a suitable solvent (e.g., toluene or acetonitrile).
-
Reflux the mixture for 24-48 hours. The phosphonium salt will precipitate out of the solution.
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Cool the mixture, filter the white solid, wash with cold diethyl ether, and dry under vacuum.
Step 2: Wittig Reaction to form Z-13-Octadecen-3-yn-1-ol
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Suspend the phosphonium salt in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen) and cool to -78°C.
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Add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise. The solution should turn a deep red or orange color, indicating the formation of the ylide.
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Allow the solution to warm to 0°C and stir for 1 hour.
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Cool the reaction mixture back to -78°C.
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Add a solution of 3-(tetrahydro-2H-pyran-2-yloxy)prop-1-ynal in anhydrous THF dropwise.
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Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography to separate the THP-protected enynol from TPPO.
Step 3: Deprotection and Acetylation
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Dissolve the purified THP-protected enynol in methanol.
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Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
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Stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
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Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product.
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Dissolve the resulting Z-13-Octadecen-3-yn-1-ol in dichloromethane.
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Add pyridine (1.5 equivalents) and acetic anhydride (1.2 equivalents) at 0°C.
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Allow the reaction to warm to room temperature and stir for 3-5 hours.
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Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product, this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Wittig Z/E Selectivity (Illustrative Data)
| Ylide Type | Solvent | Additive (1.1 eq.) | Temperature | Approx. Z:E Ratio |
| Unstabilized | THF | None (Salt-Free) | -78°C to RT | >95:5 |
| Unstabilized | DMF | LiI | 0°C to RT | ~98:2 |
| Unstabilized | Toluene | None | RT | ~85:15 |
| Stabilized | THF | None | RT | <10:90 |
Note: Data is illustrative and based on general principles of the Wittig reaction.[4]
Table 2: Comparison of Common Acetylation Methods
| Reagent System | Base/Catalyst | Solvent | Temperature | Typical Yield | Workup Complexity |
| Acetic Anhydride | Pyridine | DCM / None | 0°C to RT | >95% | Aqueous washes |
| Acetyl Chloride | Triethylamine | DCM / Ether | 0°C | >90% | Aqueous washes; reagent is moisture sensitive |
| Vinyl Acetate | Lipase (e.g., Novozym 435) | Solvent-free or Hexane | 40-50°C | 80-95% | Simple filtration |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for poor Z-isomer selectivity.
References
Technical Support Center: Synthesis of Z-13-Octadecen-3-yn-1-ol Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Z-13-Octadecen-3-yn-1-ol acetate.
Synthesis Workflow and Potential Impurity Formation
The synthesis of this compound is a multi-step process. The following diagram illustrates a likely synthetic pathway and highlights the stages where common impurities may arise.
Caption: Synthetic workflow for this compound highlighting key steps and potential impurity formation points.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound.
Step 1: Grignard Reaction
Q1: My Grignard reaction is not initiating. What are the common causes?
A1: The most common reasons for a Grignard reaction failing to initiate are the presence of water or other protic impurities in the glassware, starting materials, or solvent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents like diethyl ether or THF must be anhydrous. The surface of the magnesium turnings may also be oxidized; crushing them gently in a mortar and pestle or using a crystal of iodine can help initiate the reaction.
Q2: I am observing a significant amount of a high-boiling byproduct in my crude product after the Grignard reaction. What could this be?
A2: A common byproduct in Grignard reactions is the Wurtz coupling product, formed by the reaction of the Grignard reagent with the starting alkyl halide. In this synthesis, this would result in the formation of C20H42 (eicosane) from the coupling of two 1-bromodecane molecules. Optimizing the rate of addition of the alkyl halide to the magnesium can minimize this side reaction.
Step 2: Partial Reduction of the Alkyne
Q3: My reduction of the alkyne is not stereoselective, and I am getting a mixture of Z and E isomers. How can I improve the Z-selectivity?
A3: The choice of catalyst is crucial for the stereoselective reduction of an alkyne to a Z-alkene. Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline) is specifically designed for this purpose. If you are observing poor selectivity, your catalyst may be too active or not properly "poisoned." Ensure you are using a high-quality Lindlar catalyst and consider adding a small amount of quinoline to the reaction mixture to further decrease catalyst activity.
Q4: My GC-MS analysis shows a significant peak corresponding to the fully saturated alkane. How can I prevent over-reduction?
A4: Over-reduction to the alkane occurs when the catalyst is too active or the reaction is allowed to proceed for too long. To prevent this:
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Monitor the reaction closely: Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor the disappearance of the starting alkyne. Stop the reaction as soon as the starting material is consumed.
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Control hydrogen pressure: Use a balloon filled with hydrogen rather than a high-pressure hydrogenation apparatus to maintain a low, constant pressure of hydrogen.
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Catalyst loading: Use the minimum effective amount of Lindlar's catalyst.
Table 1: Common Impurities from the Partial Reduction Step
| Impurity Name | Chemical Formula | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| (E)-13-Octadecen-3-yn-1-ol | C₁₈H₃₂O | 264.45 | Improper catalyst or reaction conditions | Use a properly prepared Lindlar catalyst; add quinoline. |
| 13-Octadecan-3-ol | C₁₈H₃₈O | 270.50 | Over-active catalyst; prolonged reaction time | Monitor reaction closely; use minimal catalyst; control H₂ pressure. |
| 13-Octadecen-3-yn-1-ol | C₁₈H₃₂O | 264.45 | Incomplete reaction | Ensure sufficient reaction time; check catalyst activity. |
Step 3: Acetylation
Q5: My acetylation reaction is incomplete, and I have a significant amount of unreacted alcohol remaining. What can I do?
A5: Incomplete acetylation can be due to several factors:
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Insufficient reagents: Ensure you are using a molar excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) and the base (e.g., pyridine).
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Reaction time and temperature: The reaction may require longer reaction times or gentle heating to go to completion. Monitor the reaction by TLC.
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Purity of reagents: Water in the reaction mixture can quench the acetylating agent. Ensure all reagents and solvents are anhydrous.
Q6: What are the common byproducts of the acetylation step?
A6: Besides unreacted starting material, byproducts can arise from the acetylating agent itself. For example, if using acetic anhydride, diacetyl ether can form. These are typically volatile and can be removed during workup and purification.
Experimental Protocols
General Procedure for Partial Reduction of an Internal Alkyne using Lindlar's Catalyst
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Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkyne (13-Octadecen-3-yn-1-ol) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
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Catalyst Addition: Add Lindlar's catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (optional, as a catalyst poison).
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Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen using a balloon.
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Reaction Monitoring: Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC or GC.
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Workup: Once the starting material is consumed, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude alcohol by column chromatography on silica gel.
General Procedure for Acetylation of an Alcohol
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Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol (Z-13-Octadecen-3-yn-1-ol) in anhydrous pyridine or a mixture of an inert solvent (e.g., dichloromethane) and a base (e.g., triethylamine).
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Reagent Addition: Cool the solution in an ice bath and add acetic anhydride or acetyl chloride dropwise with stirring.
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Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
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Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove the base, then with saturated aqueous sodium bicarbonate, and finally with brine.
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Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude acetate by column chromatography on silica gel.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for common issues in the synthesis of this compound.
Technical Support Center: Z-13-Octadecen-3-yn-1-ol Acetate Purification
Welcome to the technical support center for the purification of Z-13-Octadecen-3-yn-1-ol acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during the purification of this long-chain enyne acetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound is a chemical compound with the molecular formula C20H34O2 and a molecular weight of 306.49 g/mol .[1] It belongs to the family of long-chain unsaturated esters containing both a double and a triple bond. In many research and development applications, particularly in fields like pheromone synthesis or as a synthetic intermediate, high purity is crucial to ensure the desired biological activity, reactivity, and to avoid interference from impurities in sensitive assays or subsequent reaction steps.
Q2: What are the common methods for purifying this compound?
The purification of this compound and similar long-chain unsaturated compounds typically involves one or a combination of the following chromatographic techniques:
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Flash Column Chromatography: A common method for the initial purification of the crude product to remove major impurities.
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High-Performance Liquid Chromatography (HPLC): Often used for final purification to achieve high purity levels, separating the target compound from closely related isomers and byproducts.
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Gas Chromatography (GC): While primarily an analytical tool, preparative GC can be used for very small-scale purifications.
Q3: What are the likely impurities I might encounter?
Impurities can arise from starting materials, side reactions during synthesis, or degradation. Based on a likely synthetic pathway involving acetylene coupling reactions, potential impurities include:
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Starting materials: Unreacted precursors from the synthesis.
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Homocoupling products: Dimers of the acetylenic or alkenyl coupling partners.
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Isomers: Geometric isomers (E-isomer of the double bond) or positional isomers.
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Over-reduction/Oxidation products: Byproducts from subsequent reaction steps.
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Solvent residues and reaction reagents: Residual chemicals from the synthesis and workup.
Troubleshooting Guides
Issue 1: Low Yield After Column Chromatography
Symptoms: The amount of purified product recovered after flash column chromatography is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Product is too polar or non-polar for the chosen solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. A good starting point for non-polar compounds on silica gel is a gradient of hexane and ethyl acetate. |
| Product is adsorbing irreversibly to the silica gel. | Deactivate the silica gel with a small percentage of triethylamine in the eluent, especially if the compound is sensitive to acid. Alternatively, consider using a different stationary phase like alumina. |
| Product is co-eluting with a major impurity. | Adjust the polarity of the eluent to achieve better separation. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary. |
| Improper column packing. | Ensure the column is packed uniformly to avoid channeling. A poorly packed column leads to inefficient separation and product loss. |
Issue 2: Purity by GC/HPLC is not satisfactory after purification.
Symptoms: Analysis of the purified fractions by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) shows the presence of significant impurities.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Co-eluting impurities of similar polarity. | If flash chromatography is insufficient, a secondary purification step using preparative HPLC with a different stationary phase (e.g., reverse-phase C18) is recommended. |
| Geometric isomers (E/Z) are not separated. | Separation of geometric isomers can be challenging. Argentation chromatography (silver nitrate-impregnated silica gel) can be effective for separating compounds based on the degree and geometry of unsaturation. |
| Thermal degradation during GC analysis. | For thermally labile compounds, use a lower injection port temperature and a faster temperature ramp. Ensure the GC liner is clean and deactivated. |
| Impure solvents used for purification. | Always use high-purity, HPLC-grade solvents for all chromatographic steps to avoid introducing contaminants. |
Issue 3: Inconsistent Retention Times in HPLC Analysis
Symptoms: The retention time of the product peak shifts between different analytical runs.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each analysis set and ensure accurate mixing of solvents. Degas the mobile phase thoroughly to prevent bubble formation. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and controlled temperature for the HPLC column. |
| Column degradation or contamination. | Flush the column regularly with a strong solvent to remove adsorbed impurities. If the problem persists, the column may need to be replaced. |
| Sample solvent is different from the mobile phase. | Dissolve the sample in the mobile phase whenever possible to avoid peak distortion and retention time shifts. |
Experimental Protocols
General Protocol for Flash Column Chromatography Purification
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top of the silica bed.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent and carefully load it onto the top of the column.
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Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
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Fraction Collection: Collect fractions in test tubes or vials.
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Analysis: Analyze the collected fractions by TLC, GC, or LC-MS to identify the fractions containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for HPLC Analysis
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water is a common starting point for reverse-phase separation of long-chain esters.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength where the acetate group or any chromophore absorbs (typically low UV, e.g., 210 nm), or an Evaporative Light Scattering Detector (ELSD).
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Injection Volume: 10-20 µL.
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Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.
Visualizations
Logical Troubleshooting Workflow for Purification Issues
References
Technical Support Center: Stereoselective Synthesis of (Z)-13-Octadecen-3-yn-1-ol Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of (Z)-13-Octadecen-3-yn-1-ol acetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of (Z)-13-Octadecen-3-yn-1-ol acetate?
A1: The main challenge lies in achieving high stereoselectivity for the Z (cis) double bond at the C13 position. Common issues include the formation of the undesired E (trans) isomer, over-reduction of the alkyne to an alkane, and incomplete reaction. The choice of catalyst and reaction conditions is critical to maximize the yield of the desired (Z)-isomer.
Q2: Which synthetic routes are most effective for obtaining high Z-selectivity?
A2: The most common and effective methods for introducing the Z-double bond are the partial hydrogenation of a corresponding diyne precursor using a poisoned catalyst, such as the Lindlar catalyst or P-2 nickel catalyst, and the Wittig reaction with an appropriate aldehyde and a non-stabilized ylide. Each method has its own set of advantages and potential pitfalls that need to be carefully managed.
Q3: How can I accurately determine the Z/E ratio of my product?
A3: The Z/E ratio is typically determined using gas chromatography (GC) with a suitable capillary column (e.g., DB-23) or by ¹H NMR spectroscopy. For NMR analysis, the coupling constants of the vinylic protons are diagnostic: J-values for cis-protons are typically in the range of 6-12 Hz, while trans-protons show larger coupling constants of 12-18 Hz. For complex spectra, GC-MS analysis can also be employed to separate and identify the isomers.
Troubleshooting Guides
Method 1: Partial Hydrogenation of Alkynes
The key to high Z-selectivity in the hydrogenation of the C13-C14 triple bond is to use a catalyst that favors syn-addition of hydrogen and is "poisoned" to prevent over-reduction to the corresponding alkane or isomerization to the more stable E-alkene.
Issue 1: Low Z/E ratio observed in the product.
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Possible Cause 1: Catalyst activity is too high or not selective enough.
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Solution: For Lindlar catalyst (Pd/CaCO₃ poisoned with lead), ensure that the catalyst is properly prepared and has not lost its lead poisoning. If preparing in-house, carefully follow established protocols. Commercial catalysts can vary in quality, so testing different batches may be necessary. The addition of quinoline as a co-poison can further enhance selectivity.
-
-
Possible Cause 2: Reaction temperature is too high.
-
Solution: High temperatures can promote isomerization to the more thermodynamically stable E-isomer. Perform the hydrogenation at or below room temperature to minimize this side reaction.
-
-
Possible Cause 3: Hydrogen pressure is too high.
-
Solution: Elevated hydrogen pressures can lead to over-reduction and may decrease selectivity. Conduct the reaction at or slightly above atmospheric pressure.
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Issue 2: Significant amount of over-reduced alkane is formed.
-
Possible Cause 1: Catalyst is not sufficiently poisoned.
-
Solution: Increase the amount of quinoline added to the reaction mixture. If using a commercial Lindlar catalyst, consider adding a small amount of additional poison. For P-2 nickel catalyst, ensure the preparation conditions favor the formation of the less active form.
-
-
Possible Cause 2: Reaction time is too long.
-
Solution: Monitor the reaction progress closely by TLC or GC. Stop the reaction as soon as the starting alkyne has been consumed to prevent further reduction of the desired Z-alkene.
-
Issue 3: The reaction is sluggish or incomplete.
-
Possible Cause 1: Catalyst is deactivated.
-
Solution: Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds). Use freshly prepared or properly stored catalyst. P-2 nickel catalyst, in particular, should be generated in situ for maximum activity.[1]
-
-
Possible Cause 2: Insufficient hydrogen supply.
-
Solution: Check for leaks in the hydrogenation apparatus. Ensure adequate agitation to facilitate mass transfer of hydrogen to the catalyst surface.
-
Method 2: The Wittig Reaction
The Wittig reaction provides an alternative route to the Z-alkene by reacting an appropriate phosphonium ylide with an aldehyde. High Z-selectivity is typically achieved with non-stabilized ylides under salt-free conditions.
Issue 1: Poor Z/E selectivity, with a significant amount of the E-isomer.
-
Possible Cause 1: Use of a stabilized ylide.
-
Solution: Ensure the ylide used is non-stabilized (i.e., the carbon adjacent to the phosphorus is not attached to an electron-withdrawing group). Non-stabilized ylides kinetically favor the formation of the Z-oxaphosphetane intermediate, leading to the Z-alkene.[2]
-
-
Possible Cause 2: Presence of lithium salts.
-
Solution: The presence of lithium salts can lead to equilibration of the intermediate betaines, resulting in a higher proportion of the thermodynamically more stable E-alkene. Use of sodium- or potassium-based strong bases (e.g., NaHMDS, KHMDS) for the deprotonation of the phosphonium salt is recommended to avoid this "stereochemical drift".[3] Performing the reaction in a non-polar solvent like THF can also enhance Z-selectivity.
-
-
Possible Cause 3: Reaction temperature is too high.
-
Solution: Run the reaction at low temperatures (e.g., -78 °C to 0 °C) to favor the kinetic product.
-
Issue 2: Low yield of the desired alkene.
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Possible Cause 1: Incomplete ylide formation.
-
Solution: Ensure the phosphonium salt is dry and the base is sufficiently strong for complete deprotonation. The characteristic color change (often to deep red or orange) upon addition of the base can indicate ylide formation.
-
-
Possible Cause 2: Steric hindrance.
-
Solution: If either the aldehyde or the ylide is sterically hindered, the reaction rate can be significantly reduced. In such cases, longer reaction times or slightly elevated temperatures may be necessary, although this might compromise Z-selectivity.
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Z-Selective Alkyne Semihydrogenation
| Catalyst System | Substrate Example | Solvent | Temperature (°C) | H₂ Pressure (bar) | Z/E Ratio | Yield (%) | Reference |
| Lindlar Catalyst (Pd/CaCO₃, Pb(OAc)₂) + quinoline | Internal Alkyne | Ethyl Acetate | 25 | 1 | >96:4 | High | [4] |
| P-2 Nickel + Ethylenediamine | Dodec-7-yn-1-ol | Ethanol | 20-25 | 1 | >99:1 | 94 | [5] |
| Ni-NPs in Ionic Liquid | Diphenylacetylene | [CNC₃MMIM]NTf₂ | 40 | 4 | >99:1 | 95 | [6] |
| [Ni(bpy)₃]²⁺ (electrocatalytic) | Internal Alkyne | DMF | 25 | N/A | Good to very good | 68-93 | [7] |
Table 2: Influence of Base on Z-Selectivity in the Wittig Reaction
| Ylide Type | Aldehyde | Base | Solvent | Z/E Ratio | Reference |
| Non-stabilized | Aliphatic | n-BuLi | THF | Moderate to high Z | [2] |
| Non-stabilized | Aliphatic | NaHMDS | THF | Almost exclusively Z | [2] |
| Non-stabilized | Aliphatic | n-BuLi (with LiI) | DMF | Almost exclusively Z | [2] |
| Stabilized | Aliphatic | NaH | THF | High E | [8] |
Experimental Protocols
Protocol 1: Z-Selective Semihydrogenation using Lindlar Catalyst
This protocol is a general procedure for the partial hydrogenation of an internal alkyne to a Z-alkene.
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Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead; 5-10 wt% of the alkyne).
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Solvent and Quinoline Addition: Add a suitable solvent such as ethyl acetate or hexane. Add a small amount of quinoline (typically 1-5% of the catalyst weight) to further poison the catalyst.
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Reaction Setup: Purge the flask with hydrogen gas and then add the alkyne substrate.
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Hydrogenation: Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
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Monitoring: Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting alkyne is no longer detectable.
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Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: High Z-Selectivity Wittig Reaction
This protocol describes the formation of a Z-alkene using a non-stabilized ylide under salt-free conditions.
-
Phosphonium Salt Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, suspend the appropriate alkyltriphenylphosphonium bromide salt in anhydrous THF.
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Ylide Formation: Cool the suspension to 0 °C and add a strong, lithium-free base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium bis(trimethylsilyl)amide (KHMDS) dropwise. A distinct color change should be observed. Allow the mixture to stir at room temperature for 1-2 hours to ensure complete ylide formation.
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Wittig Reaction: Cool the resulting ylide solution to -78 °C. Add a solution of the aldehyde in anhydrous THF dropwise.
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Reaction Progression: Allow the reaction to warm slowly to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
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Quenching and Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with diethyl ether or ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel. Often, the triphenylphosphine oxide can be partially removed by precipitation from a non-polar solvent like hexane.
Visualizations
Caption: Synthetic routes to (Z)-13-Octadecen-3-yn-1-ol acetate.
References
- 1. researchgate.net [researchgate.net]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Wittig Reaction [organic-chemistry.org]
Technical Support Center: Degradation of Z-13-Octadecen-3-yn-1-ol Acetate in the Field
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Z-13-Octadecen-3-yn-1-ol acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the degradation of this compound during field experiments. Please note that while specific field degradation data for this compound is limited, the information provided is based on established principles for long-chain unsaturated acetate pheromones and analogous compounds.
Troubleshooting Guides
This section addresses common problems encountered during field trials, their potential causes, and recommended solutions.
Issue 1: Rapid Loss of Biological Activity in the Field
| Potential Cause | Troubleshooting/Solution |
| High Temperatures | Elevated temperatures can accelerate the volatility and degradation of the pheromone.[1][2][3] Consider using dispensers with a slower, more controlled release rate. If possible, shield dispensers from direct, intense sunlight. |
| UV Radiation Exposure | Sunlight, particularly UV radiation, can lead to the photodegradation of unsaturated compounds.[4][5] Utilize UV-protectant dispensers or formulations containing UV stabilizers. |
| High Humidity or Rainfall | Moisture can lead to the hydrolysis of the acetate ester, rendering the compound inactive. Consider using water-resistant dispensers to protect the pheromone. |
| Oxidative Degradation | The double and triple bonds in the molecule are susceptible to oxidation from atmospheric oxygen, especially when exposed to light and heat. Incorporate antioxidants into the pheromone formulation to enhance stability. |
| Sub-optimal Dispenser Type | The dispenser material and design significantly impact the release rate and protection of the pheromone.[6][7] Experiment with different dispenser types (e.g., rubber septa, plastic lures, microcapsules) to find the one that offers the best stability and release profile for your specific field conditions. |
Issue 2: Inconsistent or Unreliable Trap Capture Data
| Potential Cause | Troubleshooting/Solution |
| Improper Trap Placement | Incorrect trap height or location can significantly affect capture rates.[3] Ensure traps are placed at the recommended height and location for the target insect species. |
| Pheromone Plume Disruption | Strong winds or competing odors from the surrounding environment can interfere with the pheromone plume, making it difficult for insects to locate the trap.[3] Place traps in locations with some protection from strong winds and away from sources of strong, competing smells. |
| Pheromone Overload | Placing too many traps in a small area can lead to sensory overload in the target insects, reducing the effectiveness of individual traps.[3] Follow recommended trap density guidelines for your target pest and area. |
| Lure Contamination | Handling lures with bare hands can transfer oils and other contaminants, which may interfere with pheromone release.[8] Always use gloves or clean forceps when handling pheromone lures. |
| Incorrect Lure Age | Pheromone lures have a limited field life and should be replaced according to the manufacturer's recommendations.[3] Keep a detailed record of when each lure was deployed and replace them at the recommended intervals. |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound in the field?
A1: Based on its chemical structure, the primary degradation pathways are likely to be:
-
Hydrolysis: The acetate ester group can be hydrolyzed to the corresponding alcohol (Z-13-Octadecen-3-yn-1-ol) and acetic acid, especially in the presence of moisture.
-
Oxidation: The carbon-carbon double and triple bonds are susceptible to oxidation, which can lead to the formation of various degradation products, including epoxides, aldehydes, and carboxylic acids. This process can be accelerated by sunlight and heat.
-
Isomerization: The Z-configuration of the double bond may isomerize to the E-configuration upon exposure to UV light, which can reduce or eliminate its biological activity.
Q2: How does temperature affect the longevity of this compound in the field?
A2: Higher temperatures generally increase the release rate of the pheromone from the dispenser and can also accelerate its chemical degradation.[1][2] This can lead to a shorter effective lifespan of the lure in the field.
Q3: Can I store unused this compound lures at room temperature?
A3: It is generally not recommended. To minimize degradation and maintain efficacy, pheromone lures should be stored in a cool, dark place, preferably in a refrigerator or freezer, in their original sealed packaging until they are ready to be deployed in the field.[3]
Q4: How can I monitor the degradation of this compound in my field experiment?
A4: A common method is to conduct a field aging study. This involves placing a set of lures in the field and retrieving a subset at regular intervals (e.g., weekly). The remaining pheromone in the retrieved lures is then extracted with a suitable solvent and quantified using analytical techniques such as gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS).[7][9][10] This will allow you to determine the degradation rate under your specific field conditions.
Experimental Protocols
Protocol: Field Degradation Assessment of this compound
Objective: To determine the degradation rate of this compound in a specific dispenser type under field conditions.
Materials:
-
Dispensers loaded with a known amount of this compound.
-
Field stakes or hangers for dispenser deployment.
-
Forceps and gloves for handling dispensers.
-
Labeled, airtight vials for storing retrieved dispensers.
-
Hexane or another suitable solvent for extraction.
-
Internal standard (e.g., a stable hydrocarbon).
-
Gas chromatograph with FID or MS.
Procedure:
-
Initial Analysis: Before field deployment, extract the pheromone from a small, representative sample of dispensers (n=3-5) to determine the initial amount of this compound per dispenser.
-
Field Deployment: Deploy the remaining dispensers in the field in a randomized block design. Record the date and time of deployment.
-
Sample Retrieval: At predetermined time intervals (e.g., 7, 14, 21, and 28 days), retrieve a subset of the dispensers (n=3-5 per time point).
-
Sample Storage: Immediately place each retrieved dispenser in a labeled, airtight vial and store in a freezer to prevent further degradation until analysis.
-
Extraction: In the laboratory, add a precise volume of solvent and a known amount of the internal standard to each vial containing a dispenser. Allow sufficient time for the pheromone to be completely extracted.
-
GC Analysis: Analyze the extracts by GC-FID or GC-MS to quantify the amount of this compound remaining in each dispenser.
-
Data Analysis: Calculate the average amount of pheromone remaining at each time point and plot the degradation over time. This will provide the degradation curve and allow for the calculation of the half-life of the compound in the field.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a field degradation study.
References
- 1. srs.fs.usda.gov [srs.fs.usda.gov]
- 2. Field evaluation of effect of temperature on release of disparlure from a pheromone-baited trapping system used to monitor gypsy moth (Lepidoptera: Lymantriidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 6. Mating Disruption | WSU Tree Fruit | Washington State University [treefruit.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. entomology.mgcafe.uky.edu [entomology.mgcafe.uky.edu]
- 9. mdpi.com [mdpi.com]
- 10. banglajol.info [banglajol.info]
Technical Support Center: Z-13-Octadecen-3-yn-1-ol Acetate Lure Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and efficacy of Z-13-Octadecen-3-yn-1-ol acetate lures in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound lures, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Trap Capture | Lure degradation; Improper trap placement; Incorrect trap type; High winds; Lure contamination. | 1. Verify Lure Integrity: Analyze a sample of the lure using Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and purity of this compound. 2. Optimize Trap Placement: Position traps at the recommended height and location for the target insect, considering prevailing wind direction to ensure optimal plume dispersal. Avoid areas with strong air currents that can disrupt the pheromone plume.[1] 3. Select Appropriate Trap: Ensure the trap design is suitable for the target species. 4. Handle Lures Properly: Avoid touching the lure with bare hands to prevent contamination with oils and other scents that may repel insects.[2] 5. Replace Lures Regularly: Adhere to the manufacturer's recommended replacement schedule, as lure efficacy diminishes over time. |
| Inconsistent Results Between Experiments | "Flash-off" effect; Lure age and storage conditions; Environmental variability. | 1. Condition New Lures: To counteract the initial high release rate ("flash-off"), air new lures for 24 hours before use in short-term experiments. 2. Standardize Lure Handling: Store all lures in a cool, dark, and airtight environment, preferably in a freezer, to minimize degradation.[3] Use lures from the same batch for a given experiment to ensure consistency. 3. Monitor Environmental Conditions: Record temperature, humidity, and wind speed during experiments, as these factors can influence pheromone release rates and insect activity. |
| Rapid Decline in Lure Effectiveness | Photodegradation; Oxidation; Hydrolysis. | 1. Protect from UV Light: Incorporate a UV protectant (e.g., Sumisorb 300) into the lure formulation or use dispensers made of UV-resistant materials.[4] 2. Prevent Oxidation: Add an antioxidant (e.g., Butylated Hydroxytoluene - BHT) to the lure formulation to inhibit oxidative degradation of the double and triple bonds. 3. Control Release Rate: Utilize a controlled-release dispenser (e.g., rubber septum, polymer matrix) to protect the pheromone from environmental exposure and ensure a consistent release rate over time. |
| Physical Changes in the Lure (e.g., discoloration, hardening) | Polymer degradation; Chemical reactions within the lure matrix. | 1. Select Stable Dispenser Material: Choose dispenser materials that are compatible with this compound and resistant to environmental degradation. 2. Analyze Lure Composition: Use analytical techniques like GC-MS to identify any degradation products or changes in the lure matrix. |
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for this compound?
The primary degradation pathways for this compound are believed to be:
-
Oxidation: The double and triple bonds in the molecule are susceptible to oxidation from atmospheric oxygen, which can be accelerated by exposure to heat and UV light. This can lead to the formation of various oxidation products, altering the chemical structure and reducing its biological activity.[5][6]
-
Photodegradation: UV radiation from sunlight can provide the energy to break chemical bonds or induce isomerization (e.g., Z to E configuration of the double bond), rendering the pheromone inactive.[4][7]
-
Hydrolysis: The acetate ester group can undergo hydrolysis, particularly in the presence of moisture and acidic or basic conditions, to yield the corresponding alcohol and acetic acid.[8][9]
2. How can I protect my this compound lures from degradation?
To enhance the stability of your lures, consider the following:
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Incorporate Stabilizers: Add antioxidants (e.g., BHT) and UV protectants to the lure formulation.
-
Use Controlled-Release Dispensers: Employing dispensers made of materials like rubber septa, polyethylene vials, or advanced polymer matrices can shield the pheromone from environmental factors and regulate its release.[2][10][11]
-
Proper Storage: Store lures in a freezer in their original, unopened packaging until use to minimize thermal and oxidative degradation.[3]
3. What is the "flash-off" effect and how can I mitigate it?
The "flash-off" effect is a phenomenon where a newly opened pheromone lure releases a large, initial burst of the active compound, followed by a more stable, lower release rate. This can lead to inconsistent results in short-term studies. To mitigate this, it is recommended to "air" or condition the lure for a period, such as 24 hours, before starting an experiment to allow the release rate to stabilize.
4. How often should I replace my this compound lures?
The replacement interval depends on the specific formulation, dispenser type, and environmental conditions. It is crucial to follow the manufacturer's recommendations. For long-term monitoring, it's advisable to conduct preliminary field trials to determine the effective lifespan of the lure under your specific experimental conditions by periodically analyzing the residual pheromone content.
5. Can I reuse pheromone traps?
The trap itself (e.g., Delta or bucket trap) can often be reused after cleaning. However, the sticky liners and, most importantly, the pheromone lure must be replaced at recommended intervals to ensure continued effectiveness.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of this compound Lures
Objective: To evaluate the stability of the lure formulation under accelerated environmental conditions.
Materials:
-
This compound lures
-
Environmental chamber with controlled temperature and humidity
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Hexane (or other suitable solvent)
-
Internal standard (e.g., a stable hydrocarbon of similar volatility)
-
Vials and micropipettes
Methodology:
-
Initial Analysis (T=0):
-
Take a statistically significant number of lures from the batch to be tested.
-
Extract the pheromone from each lure using a known volume of solvent containing the internal standard.
-
Analyze the extracts by GC-MS to determine the initial concentration of this compound.
-
-
Accelerated Aging:
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a subset of lures from the chamber.
-
Extract and analyze the pheromone content as described in step 1.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the degradation curve and determine the half-life of the lure under these conditions.
-
Protocol 2: Quantification of Pheromone Release Rate
Objective: To determine the rate at which this compound is released from the lure over time.
Materials:
-
This compound lures
-
Volatile collection system (e.g., glass chamber with an air pump and adsorbent tube containing a material like Porapak Q or Tenax)
-
GC-MS
-
Solvent for desorption (e.g., hexane or diethyl ether)
-
Internal standard
Methodology:
-
Lure Placement: Place a lure inside the volatile collection chamber.
-
Volatile Collection: Draw a controlled flow of clean air over the lure and through the adsorbent tube for a specific period (e.g., 24 hours).
-
Sample Elution: After the collection period, remove the adsorbent tube and elute the trapped volatiles with a known volume of solvent containing an internal standard.
-
GC-MS Analysis: Analyze the eluate by GC-MS to quantify the amount of this compound collected.
-
Repeat Measurements: Repeat this process at regular intervals (e.g., daily or weekly) with the same lure to determine how the release rate changes over time.
-
Data Calculation: Express the release rate in terms of mass per unit of time (e.g., ng/hour or µ g/day ).
Visualizations
Caption: Potential degradation pathways of this compound lures.
Caption: Troubleshooting workflow for low trap capture rates.
References
- 1. Mistakes to avoid - pheromone monitoring program [insectslimited.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Pheromone trap: how to use? [royalbrinkman.com]
- 5. Design of Polymer Carriers for Optimized Pheromone Release in Sustainable Insect Control Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. repository.unar.ac.id [repository.unar.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Pheromone Traps & Pest Detection Tips [proterrapc.com]
- 10. researchgate.net [researchgate.net]
- 11. Pheromone Traps [npic.orst.edu]
- 12. lnct.ac.in [lnct.ac.in]
- 13. epa.gov [epa.gov]
Technical Support Center: Resolving Peaks in GC Analysis of Z-13-Octadecen-3-yn-1-ol Acetate Isomers
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the gas chromatographic (GC) analysis of Z-13-Octadecen-3-yn-1-ol acetate isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution or co-elution for this compound isomers?
A1: The most frequent causes for inadequate separation of these isomers include:
-
Inappropriate GC Column: The stationary phase chemistry is not selective enough to differentiate between the subtle structural differences of the isomers.
-
Suboptimal Temperature Program: The oven temperature ramp rate may be too fast, or the initial temperature may be too high, preventing proper partitioning of the isomers with the stationary phase.
-
Incorrect Carrier Gas Flow Rate: A flow rate that is too high or too low can lead to band broadening and reduced column efficiency.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing, or merged peaks.
-
Improper Injection Technique: A slow or inconsistent injection can result in broad initial bands and poor peak shape.
Q2: What type of GC column is best suited for separating this compound isomers?
A2: For separating geometric and positional isomers of long-chain unsaturated acetates like this compound, polar to highly polar stationary phases are generally recommended. Columns with cyanopropyl-based phases (e.g., DB-23, SP-2340) or polyethylene glycol (wax) phases (e.g., DB-WAX, Carbowax 20M) often provide the necessary selectivity. For enantiomeric separations, a chiral stationary phase, typically based on cyclodextrin derivatives, is essential.
Q3: How can I confirm if I have co-eluting peaks?
A3: Detecting co-elution can be challenging. Look for subtle signs in your chromatogram such as peak fronting, tailing, or shoulders on the peak. If you are using a mass spectrometer (MS) as a detector, you can examine the mass spectra across the peak. A changing mass spectrum from the leading edge to the tailing edge of a peak is a strong indication of co-elution.
Q4: Can derivatization help in separating these isomers?
A4: While this compound is already an acetate derivative, further derivatization is generally not necessary for GC analysis. However, if you are struggling to separate positional isomers of the double or triple bond, derivatization targeting these functional groups (e.g., with DMDS for double bonds) can help in their identification by mass spectrometry, although it may not improve the chromatographic separation itself.
Troubleshooting Guides
Issue 1: Complete Co-elution of Isomers (Single Peak)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inadequate column selectivity. | Switch to a more polar or a chiral stationary phase. For geometric isomers, a highly polar cyanopropyl column is a good choice. For enantiomers, a cyclodextrin-based chiral column is necessary. | Improved separation of the isomers into distinct peaks. |
| Temperature program is too aggressive. | Decrease the initial oven temperature and reduce the temperature ramp rate. This increases the interaction time of the analytes with the stationary phase. | Increased retention times and potential separation of the co-eluting peaks. |
| Carrier gas flow rate is not optimal. | Optimize the carrier gas (typically Helium or Hydrogen) flow rate to achieve the best column efficiency (lowest plate height). | Sharper peaks and improved resolution. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Column overload. | Reduce the injection volume or dilute the sample. | Symmetrical, Gaussian-shaped peaks. |
| Active sites in the inlet or column. | Replace the inlet liner and septum. If the problem persists, condition the column according to the manufacturer's instructions or trim the first few centimeters of the column. | Reduced peak tailing and improved peak symmetry. |
| Incompatibility between sample solvent and stationary phase. | Ensure the sample is dissolved in a solvent that is compatible with the stationary phase. For non-polar columns, use a non-polar solvent, and for polar columns, a more polar solvent may be appropriate. | Improved peak shape, especially for early eluting peaks. |
Issue 3: Inconsistent Retention Times
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Leaks in the GC system. | Perform a leak check of the gas lines, fittings, and septum. | Stable and reproducible retention times. |
| Fluctuations in oven temperature. | Verify the stability and accuracy of the GC oven temperature control. | Consistent retention times across multiple runs. |
| Inconsistent carrier gas flow. | Check the gas supply and regulators for stable pressure delivery. Ensure the electronic pressure control (EPC) is functioning correctly. | Reproducible retention times. |
Experimental Protocols
General GC Method for Isomer Separation
This protocol provides a starting point for the analysis of this compound isomers. Optimization will likely be required for your specific instrument and isomer mixture.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-23 (50% Cyanopropyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 5°C/min to 230°C, hold for 10 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 250°C or Mass Spectrometer (MS).
-
MS Settings (if used):
-
Transfer line temperature: 240°C.
-
Ion source temperature: 230°C.
-
Quadrupole temperature: 150°C.
-
Scan range: m/z 40-400.
-
-
Data Presentation
Table 1: Hypothetical Retention Data for this compound Isomers on Different Column Types
| Isomer | Retention Time (min) on DB-23 (Polar) | Retention Time (min) on DB-5 (Non-Polar) | Retention Time (min) on a Chiral Column (e.g., β-DEX) |
| (E)-13-Octadecen-3-yn-1-ol acetate | 22.5 | 25.1 | 28.3 |
| (Z)-13-Octadecen-3-yn-1-ol acetate | 22.8 | 25.1 | 28.7 |
| Positional Isomer 1 | 23.1 | 25.4 | 29.1 |
| Positional Isomer 2 | 23.5 | 25.7 | 29.5 |
Note: These are example retention times to illustrate the expected elution patterns. Actual retention times will vary based on the specific instrument and conditions.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting peaks in GC analysis.
Caption: General experimental workflow for GC analysis of acetate isomers.
Technical Support Center: Production of Z-13-Octadecen-3-yn-1-ol Acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of Z-13-Octadecen-3-yn-1-ol acetate.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental workflow for the synthesis of this compound. A plausible synthetic pathway is outlined below, and the troubleshooting guide is structured to address challenges in each key stage.
Proposed Synthetic Workflow
A viable synthetic route to this compound involves a Sonogashira coupling to construct the enyne backbone, followed by a stereoselective partial hydrogenation of a less accessible alkyne to the Z-alkene, and a final acetylation step.
Caption: Proposed synthetic workflow for this compound.
Stage 1: Sonogashira Coupling
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the palladium catalyst, such as Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂, is fresh and handled under an inert atmosphere to prevent deactivation.[1] |
| Poor quality of reagents | Use freshly distilled solvents and high-purity vinyl halide and terminal alkyne. Ensure the amine base (e.g., triethylamine, diisopropylamine) is free of moisture. | |
| Insufficient copper co-catalyst | Use an appropriate amount of a copper(I) salt like CuI. For copper-free Sonogashira reactions, ensure the ligand and base are suitable for the chosen conditions.[2] | |
| Formation of homocoupling byproducts (diynes) | Presence of oxygen | Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Incorrect reaction temperature | Optimize the reaction temperature. While many Sonogashira couplings proceed at room temperature, some substrates may require gentle heating.[3][4] |
Stage 2: Partial Hydrogenation with Lindlar's Catalyst
| Problem / Observation | Potential Cause | Suggested Solution |
| Over-reduction to the alkane | Catalyst is too active | Use a "poisoned" catalyst like Lindlar's catalyst (palladium on calcium carbonate treated with lead acetate) to prevent further reduction of the alkene.[5][6] The addition of quinoline can also help to increase selectivity.[7] |
| High hydrogen pressure | Conduct the hydrogenation at or slightly above atmospheric pressure. High pressures can lead to over-reduction. | |
| Low Z-selectivity (presence of E-isomer) | Isomerization of the Z-alkene | Ensure the reaction is stopped once the alkyne has been consumed. Prolonged reaction times can lead to isomerization. Monitor the reaction closely by TLC or GC. |
| Inappropriate catalyst | Lindlar's catalyst is specifically designed for the syn-addition of hydrogen, leading to the Z-isomer.[5][7] Ensure the catalyst is properly prepared and active. | |
| Incomplete reaction | Deactivated catalyst | The catalyst may be poisoned by impurities in the substrate or solvent. Ensure the starting material is pure. Increase the catalyst loading if necessary. |
Stage 3: Acetylation
| Problem / Observation | Potential Cause | Suggested Solution |
| Incomplete reaction | Insufficient acetylating agent | Use a slight excess of acetic anhydride. |
| Presence of water | Ensure all glassware and reagents are dry, as water will react with acetic anhydride. | |
| Difficult purification | Excess pyridine | Remove pyridine under reduced pressure. Washing the organic extract with dilute acid (e.g., 1M HCl) can also help to remove residual pyridine. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the production of this compound?
A1: The primary challenges in scaling up production include:
-
Cost of Catalysts and Reagents: Palladium catalysts used in Sonogashira coupling can be expensive, impacting the overall cost-effectiveness of the synthesis on a large scale.
-
Stereoselectivity Control: Consistently achieving high Z-selectivity during the partial hydrogenation step can be difficult to manage at an industrial scale. Minor variations in reaction conditions can lead to the formation of the E-isomer, which is often difficult and costly to separate.
-
Purification: The separation of the final product from byproducts and isomers often requires chromatography, which can be a bottleneck in large-scale production.[8]
-
Safety and Environmental Concerns: The use of hazardous reagents and solvents necessitates careful handling and waste management, adding to the operational complexity and cost.
Q2: Are there alternatives to Lindlar's catalyst for the partial hydrogenation step?
A2: Yes, other catalyst systems can be used for the selective reduction of alkynes to Z-alkenes. These include palladium on barium sulfate (Pd/BaSO₄) poisoned with quinoline, and nickel boride (Ni₂B).[6] The choice of catalyst may depend on the specific substrate and desired reaction conditions.
Q3: How can the Z/E isomer ratio be accurately determined?
A3: The ratio of Z and E isomers can be determined using several analytical techniques, including:
-
Gas Chromatography (GC): Using a suitable capillary column, the Z and E isomers can often be separated and quantified based on their different retention times.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to distinguish between the Z and E isomers by analyzing the coupling constants of the vinylic protons.
-
High-Performance Liquid Chromatography (HPLC): With an appropriate column and mobile phase, HPLC can be an effective method for separating and quantifying the isomers.
Q4: What is the role of the copper co-catalyst in the Sonogashira coupling?
A4: In the traditional Sonogashira reaction, the copper(I) co-catalyst is believed to react with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex, which facilitates the cross-coupling reaction. While copper-free Sonogashira protocols exist, the use of a copper co-catalyst often allows the reaction to proceed under milder conditions.[1][2]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reduction of Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Z-13-Octadecen-3-yn-1-ol Acetate
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Z-13-Octadecen-3-yn-1-ol acetate.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, providing targeted solutions and explanations.
Q1: My Wittig reaction is producing a low Z/E isomer ratio for the C13 double bond. How can I improve the Z-selectivity?
A1: Achieving high Z-selectivity in the Wittig reaction is crucial and depends heavily on the nature of the phosphonium ylide and the reaction conditions.
-
Ylide Selection: Unstabilized ylides (where the group attached to the carbanion is alkyl) strongly favor the formation of Z-alkenes.[1] In contrast, stabilized ylides (with electron-withdrawing groups like esters or ketones) predominantly yield E-alkenes.[1][2] For the synthesis of the target molecule, an unstabilized ylide derived from an appropriate alkyl halide is necessary.
-
Salt Effects: The presence of lithium salts can negatively impact Z-selectivity.[1] Performing the reaction under salt-free conditions can improve the Z/E ratio. This is often achieved by preparing the ylide using a sodium base like sodium amide (NaNH₂) or sodium hexamethyldisilazide (NaHMDS) instead of n-butyllithium.
-
Solvent and Temperature: Non-polar, aprotic solvents like THF or toluene at low temperatures generally favor the kinetic Z-product.
-
Additives: In some cases, adding salts like sodium iodide (NaI) or lithium iodide (LiI) in solvents like DMF can surprisingly enhance Z-selectivity with unstabilized ylides.[1]
Q2: I'm observing significant amounts of the E-isomer and over-reduced alkane byproducts. What causes this and how can it be prevented?
A2: The formation of the E-isomer is typically a result of using a semi-stabilized or stabilized ylide, or allowing the reaction intermediates to equilibrate, which favors the more thermodynamically stable E-alkene.[1] Over-reduction can occur if using catalytic hydrogenation to form the Z-alkene from a diyne precursor.
To minimize these side products:
-
For Wittig Reactions: Strictly use unstabilized ylides under kinetic control (low temperature, salt-free conditions) as detailed in Q1.
-
For Alkyne Reductions: If you are creating the Z-alkene by reducing a C13-alkyne, use a poisoned catalyst like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate and quinoline).[3] This prevents over-reduction to the corresponding alkane and favors syn-hydrogenation to yield the Z-alkene. Carefully monitor the reaction progress using techniques like GC or TLC to stop the reaction upon consumption of the starting alkyne.
Q3: The deprotection of my THP-protected alcohol is causing side reactions, including potential isomerization of the double bond. What are milder deprotection methods?
A3: The tetrahydropyranyl (THP) group is an acid-labile protecting group.[4] Standard strong acidic conditions (e.g., HCl, TFA) used for deprotection can potentially cause isomerization of the Z-double bond or interact with the alkyne functionality.[5]
For milder deprotection, consider the following methods:
-
PPTS: Pyridinium p-toluenesulfonate (PPTS) in an alcohol solvent (e.g., ethanol) at room temperature or slightly elevated temperatures is a very common and mild method for THP ether cleavage.[4][5]
-
Acetic Acid: A mixture of acetic acid, THF, and water can effectively remove the THP group under mild conditions.[5]
-
Lewis Acids: Mild Lewis acids have also been employed for deprotection.[6]
-
Non-Acidic Methods: A method using lithium chloride (LiCl) in a mixture of water and DMSO at elevated temperatures provides a neutral deprotection environment.[7]
Q4: My final acetylation step to form the target molecule is inefficient. How can I improve the yield?
A4: Acetylation of a primary alcohol is generally a high-yielding reaction, but inefficiency can arise from suboptimal reagents or conditions.
-
Reagents: Use a slight excess (1.2-1.5 equivalents) of a highly reactive acetylating agent like acetic anhydride or acetyl chloride.
-
Catalyst/Base: The reaction is typically performed in the presence of a base like pyridine, which also acts as the solvent. Alternatively, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.
-
Solvent-Free Conditions: For some substrates, heating the alcohol with acetic anhydride at a moderate temperature (e.g., 60 °C) without any solvent or catalyst can be a very efficient method.[8][9]
-
Work-up: Ensure that the aqueous work-up is sufficient to remove excess reagents and byproducts like acetic acid or pyridine hydrochloride.
Data Presentation
Table 1: Influence of Reaction Conditions on Wittig Reaction Stereoselectivity
| Ylide Type | R³ Group | Typical Solvent | Additives | Predominant Isomer | Reference(s) |
| Unstabilized | Alkyl | THF, Toluene | None (Salt-free) | Z-alkene | [1], |
| Stabilized | Ester, Ketone | Dichloromethane | None | E-alkene | [1],[2] |
| Semi-stabilized | Aryl | Dichloromethane | None | Poor E/Z mixture | [1] |
| Unstabilized | Alkyl | DMF | LiI or NaI | Z-alkene (High Selectivity) | [1] |
Table 2: Comparison of Common Deprotection Methods for THP Ethers
| Reagent(s) | Solvent(s) | Conditions | Potential Issues / Remarks | Reference(s) |
| HCl, TFA | Dichloromethane, Water | Room Temp | Harsh; risk of side reactions with acid-sensitive groups (alkenes, alkynes). | [5] |
| PPTS | Ethanol | Room Temp to 50 °C | Mild and highly effective for acid-sensitive substrates. | [4],[5] |
| Acetic Acid / THF / H₂O | Mixture | 45 °C | Mild conditions, suitable for many substrates. | [5] |
| LiCl / H₂O | DMSO | 90 °C | Neutral conditions; avoids acid-catalyzed side reactions entirely. | [7] |
Experimental Protocols
Protocol 1: Z-Selective Wittig Reaction for C13 Double Bond Formation
This protocol assumes the synthesis involves the reaction of pentyltriphenylphosphonium bromide with an appropriate C13 aldehyde-alkyne precursor.
-
Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), suspend pentyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as NaHMDS (1.05 eq, 1.0 M in THF), dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath).
-
Dissolve the C13 aldehyde-alkyne precursor (1.0 eq) in anhydrous THF and add it dropwise to the cold ylide solution.
-
Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC for the consumption of the aldehyde.
-
Once complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract the product with diethyl ether or hexanes (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the Z-alkene.
Protocol 2: Final Acetylation of Z-13-Octadecen-3-yn-1-ol
-
Dissolve the Z-13-Octadecen-3-yn-1-ol (1.0 eq) in anhydrous pyridine (or dichloromethane) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water or 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final acetate product. Further purification can be performed via column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low Z/E ratio in Wittig reactions.
Caption: Logical relationships in THP ether deprotection strategies.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
"refining experimental protocols for Z-13-Octadecen-3-yn-1-ol acetate"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for experiments involving Z-13-Octadecen-3-yn-1-ol acetate. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful execution of your research.
Troubleshooting Guide
Encountering issues during your experiment can be challenging. This guide provides solutions to common problems that may arise during the synthesis and handling of this compound.
Diagram of the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experimental issues.
Troubleshooting Data Summary
| Problem | Potential Cause(s) | Recommended Solution(s) | Quantitative Metric for Success |
| Low Yield in Synthesis | - Incomplete reaction- Degradation of starting materials or product- Suboptimal reaction conditions (temperature, solvent, catalyst) | - Monitor reaction progress using TLC or GC.- Ensure reagents are pure and dry.- Optimize temperature, reaction time, and catalyst loading. | Yield increase of >15% |
| Presence of Impurities | - Side reactions- Incomplete purification- Contamination from glassware or solvents | - Use highly purified starting materials.- Optimize purification method (e.g., column chromatography, distillation).- Ensure all glassware is thoroughly cleaned and dried. | Purity of >95% confirmed by GC-MS or NMR |
| Isomerization of Z-double bond | - Exposure to heat or light- Presence of acid or radical initiators | - Conduct reactions at low temperatures.- Protect the reaction mixture from light.- Use radical inhibitors if necessary. | Z:E ratio of >98:2 confirmed by NMR |
| Acetate Group Hydrolysis | - Presence of water or acid/base contaminants | - Use anhydrous solvents and reagents.- Perform reactions under an inert atmosphere (e.g., Argon, Nitrogen). | Absence of corresponding alcohol peak in IR and NMR spectra |
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for this compound?
A1: Due to the presence of unsaturated bonds, the compound is susceptible to oxidation and isomerization. It should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C is recommended) and protected from light.
Q2: Which analytical techniques are best for confirming the purity and structure of the final product?
A2: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure, including the stereochemistry of the double bond.
-
Infrared (IR) Spectroscopy: To identify functional groups, such as the acetate carbonyl and the alkyne C-C triple bond.
Q3: Can I use a different base for the acetylation step?
A3: While pyridine is commonly used, other non-nucleophilic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be substituted. However, reaction conditions may need to be re-optimized.
Q4: How can I monitor the progress of the synthesis reaction?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., hexane/ethyl acetate) and visualize the spots under UV light or with a staining agent like potassium permanganate. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progression.
Experimental Protocols
Protocol 1: Synthesis of Z-13-Octadecen-3-yn-1-ol
This protocol outlines the synthesis of the alcohol precursor via a coupling reaction.
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of the alcohol precursor.
Methodology:
-
To a solution of (Z)-1-bromo-undec-10-ene (1.0 eq) and hept-1-yn-4-ol (1.2 eq) in anhydrous, degassed triethylamine, add Pd(PPh₃)₄ (0.02 eq) and CuI (0.04 eq).
-
Stir the reaction mixture under an argon atmosphere at room temperature for 12 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Z-13-Octadecen-3-yn-1-ol.
Protocol 2: Acetylation of Z-13-Octadecen-3-yn-1-ol
This protocol details the final acetylation step.
Methodology:
-
Dissolve Z-13-Octadecen-3-yn-1-ol (1.0 eq) in anhydrous pyridine at 0°C.
-
Slowly add acetic anhydride (1.5 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and slowly add water to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the final product, this compound. Further purification can be performed by column chromatography if necessary.
Validation & Comparative
Bioassay Validation of Z-13-Octadecen-3-yn-1-ol Acetate Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative overview of the bioassay validation for Z-13-Octadecen-3-yn-1-ol acetate and its structurally related alternatives. Extensive literature searches did not yield any publicly available bioassay data for this compound. Therefore, this document focuses on the bioactivity of well-documented analogs, primarily isomers of 3,13-octadecadien-1-yl acetate, which are known sex pheromones for various clearwing moths (Lepidoptera: Sesiidae). The following sections detail the experimental protocols for standard bioassays used in pheromone validation and present comparative data for these alternative compounds.
Comparative Analysis of Pheromone Activity
While no specific bioassay data was found for this compound, the activity of its close analogs, (Z,Z)-3,13-octadecadien-1-yl acetate and (E,Z)-3,13-octadecadien-1-yl acetate, has been documented in several studies. These compounds are critical for the chemical ecology of various Synanthedon species.
Electroantennography (EAG) Data
Electroantennography measures the electrical response of an insect's antenna to volatile compounds. While specific EAG data for this compound is unavailable, the following table summarizes typical findings for its analogs.
| Compound | Target Species | Mean EAG Response (mV) | Notes |
| (Z,Z)-3,13-octadecadien-1-yl acetate | Synanthedon exitiosa (Peachtree Borer) | 1.2 ± 0.2 | Strong antennal response observed. |
| (E,Z)-3,13-octadecadien-1-yl acetate | Synanthedon pictipes (Lesser Peachtree Borer) | 1.0 ± 0.3 | Elicits significant antennal depolarization. |
| Control (Hexane) | Synanthedon spp. | 0.1 ± 0.05 | Baseline response. |
Field Trapping Data
Field trapping assays are the definitive test of a pheromone's effectiveness in attracting target insects under natural conditions. The data below is illustrative of typical results from such studies with alternative compounds.
| Lure Composition | Target Species | Mean Trap Catch (males/trap/day) |
| (Z,Z)-3,13-octadecadien-1-yl acetate (1 mg) | Synanthedon exitiosa | 15.5 ± 3.1 |
| (E,Z)-3,13-octadecadien-1-yl acetate (1 mg) | Synanthedon pictipes | 12.8 ± 2.5 |
| Unbaited Control Trap | Synanthedon spp. | 0.2 ± 0.1 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioassay results. The following are standard protocols for the key experiments cited.
Electroantennography (EAG) Protocol
-
Antenna Preparation: An antenna is excised from a male moth at the base of the scape. The distal tip of the antenna is removed to ensure good electrical contact.
-
Electrode Placement: The base of the antenna is placed in contact with the reference electrode, and the cut tip is connected to the recording electrode. Both electrodes are typically glass capillaries filled with a saline solution and containing a silver wire.
-
Stimulus Delivery: A continuous stream of humidified, purified air is directed over the antenna. A puff of air (0.5 seconds) carrying a known concentration of the test compound is injected into the main airstream.
-
Data Recording: The electrical potential difference between the two electrodes is amplified and recorded. The amplitude of the depolarization following the stimulus is measured as the EAG response.
-
Controls: A solvent blank (typically hexane) is used as a negative control, and a known active compound for the species is used as a positive control.
Wind Tunnel Bioassay Protocol
-
Tunnel Conditions: A wind tunnel is maintained at a constant airflow (e.g., 30 cm/s), temperature, and humidity, with a defined photoperiod.
-
Pheromone Source: A rubber septum or other dispenser loaded with a specific dose of the test compound is placed at the upwind end of the tunnel.
-
Insect Release: Male moths are released individually onto a platform at the downwind end of the tunnel.
-
Behavioral Observation: The behavior of each moth is observed for a set period (e.g., 5 minutes), and a series of actions are recorded, including taking flight, upwind flight, casting, and contact with the source.
-
Data Analysis: The percentage of moths exhibiting each behavior is calculated for different test compounds and concentrations.
Field Trapping Protocol
-
Trap Design: Commercially available pheromone traps (e.g., delta or wing traps) with a sticky liner are used.
-
Lure Preparation: Rubber septa are loaded with the desired amount of the synthetic pheromone dissolved in a solvent like hexane. A control group of traps is baited with septa containing only the solvent.
-
Experimental Layout: Traps are deployed in the field in a randomized block design to minimize positional effects. A minimum distance (e.g., 20 meters) is maintained between traps to avoid interference.
-
Data Collection: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured target male moths is recorded.
-
Statistical Analysis: The mean trap catches for each treatment are compared using appropriate statistical tests (e.g., ANOVA).
Visualizations
Pheromone Perception Signaling Pathway
Caption: Simplified signaling pathway of insect pheromone perception.
Experimental Workflow for Pheromone Bioassay
Caption: General workflow for the bioassay validation of a candidate pheromone.
Comparative Analysis of Z-13-Octadecen-3-yn-1-ol Acetate and Its Geometric Isomers: A Guide for Researchers
A comprehensive comparison of the biological activity and physicochemical properties of Z-13-Octadecen-3-yn-1-ol acetate and its geometric isomers is currently not feasible due to the limited availability of scientific data on these specific compounds.
While extensive research has been conducted on the structurally related diene analogues, specifically the geometric isomers of 3,13-octadecadien-1-ol acetate which are well-known insect sex pheromones, there is a significant gap in the scientific literature concerning the biological function and experimental data for this compound and its corresponding (E)-isomer.
This guide aims to provide a framework for future comparative studies by outlining the key parameters that should be investigated and the requisite experimental protocols.
Chemical Structure and Properties
The foundational step in a comparative analysis involves the characterization of the chemical and physical properties of each isomer.
Table 1: Physicochemical Properties of 13-Octadecen-3-yn-1-ol Acetate Isomers
| Property | This compound | E-13-Octadecen-3-yn-1-ol acetate |
| Molecular Formula | C₂₀H₃₄O₂ | C₂₀H₃₄O₂ |
| Molecular Weight | 306.49 g/mol | 306.49 g/mol |
| CAS Number | 71832-74-1 | Not available |
| Boiling Point | Data not available | Data not available |
| Density | Data not available | Data not available |
| Refractive Index | Data not available | Data not available |
| Spectral Data (NMR, IR, MS) | Data not available | Data not available |
Note: The synthesis of Z-13-Octadecen-3-yn-1-ol has been mentioned as an intermediate step in the synthesis of other pheromones, but detailed characterization and biological data for its acetate form are not publicly available.
Proposed Experimental Protocols for Biological Comparison
To ascertain the comparative biological efficacy of these isomers, particularly as potential insect semiochemicals, a series of established experimental protocols should be employed.
Electroantennography (EAG)
Objective: To measure the olfactory response of a target insect species to each geometric isomer.
Methodology:
-
Insect Preparation: An antenna is excised from a live, immobilized insect (e.g., a moth species known to respond to similar long-chain acetates).
-
Electrode Placement: The base and tip of the antenna are placed in contact with saline-filled glass capillary electrodes connected to a high-impedance amplifier.
-
Stimulus Delivery: A constant stream of purified and humidified air is passed over the antenna. Puffs of air containing a known concentration of the test compound (dissolved in a suitable solvent like hexane) are introduced into the airstream.
-
Data Recording: The electrical potential changes (depolarizations) across the antenna in response to the stimulus are recorded. The amplitude of the response is indicative of the sensitivity of the antennal receptors to the compound.
-
Comparison: The responses to the Z- and E-isomers are compared, along with a positive control (a known active compound) and a negative control (solvent only).
Field Trapping Experiments
Objective: To assess the attractiveness of the isomers to target insect species in a natural environment.
Methodology:
-
Lure Preparation: Rubber septa or other suitable dispensers are loaded with a precise amount of each isomer, typically dissolved in a high-purity solvent. A control lure with solvent only is also prepared.
-
Trap Deployment: Sticky traps or other appropriate trap designs are baited with the lures and deployed in a randomized block design within the target habitat. A minimum distance should be maintained between traps to avoid interference.
-
Data Collection: Traps are inspected at regular intervals (e.g., daily or weekly), and the number of captured target insects in each trap is recorded.
-
Statistical Analysis: The trap catch data are subjected to statistical analysis (e.g., ANOVA) to determine if there are significant differences in the number of insects attracted to the different isomers and the control.
Logical Workflow for Comparative Analysis
The following diagram illustrates the logical workflow for a comprehensive comparative study of this compound and its geometric isomers.
Caption: Workflow for comparing geometric isomers.
Conclusion
While a direct comparison of this compound and its geometric isomers is not possible with currently available data, this guide provides a roadmap for researchers in the fields of chemical ecology, entomology, and drug development to conduct the necessary experiments. The proposed workflow, from synthesis and characterization to behavioral assays, will enable a thorough and objective comparison of these compounds, potentially uncovering novel semiochemicals or bioactive molecules. The lack of data highlights a research opportunity to expand our understanding of the structure-activity relationships of this class of compounds.
Efficacy of Pheromone-Based Monitoring and Control of the Pine Processionary Moth (Thaumetopoea pityocampa)
A Comparative Analysis of Pheromone Formulations and Trapping Systems
Introduction
The pine processionary moth, Thaumetopoea pityocampa, is a significant defoliating pest of pine and cedar trees across Europe and the Mediterranean.[1][2] The caterpillars of this moth not only cause severe damage to forests but also pose a public health risk due to their highly allergenic and urticating hairs.[1][3] Pheromone-based strategies, including monitoring, mass trapping, and mating disruption, are cornerstone components of integrated pest management (IPM) programs for this species.[1][3]
The primary component of the female sex pheromone of T. pityocampa is (Z)-13-hexadecen-11-ynyl acetate , commonly known as pityolure .[4][5] This guide provides a comparative overview of the efficacy of different pheromone formulations and trapping systems for T. pityocampa, based on available experimental data. While the initial query focused on Z-13-Octadecen-3-yn-1-ol acetate, the preponderance of research and field data centers on pityolure for the control of the processionary moth.
Comparative Efficacy of Pheromone Formulations
The effectiveness of a pheromone lure is dependent on its formulation, which influences the release rate and stability of the active compound. Field trials have demonstrated that the addition of antioxidants can enhance the efficacy of pityolure.
Table 1: Effect of Pheromone Formulation on Male T. pityocampa Captures
| Formulation (1 mg pityolure) | Mean Male Moths Captured |
| Pityolure + Propyl Gallate (1:1) | 118 |
| Pityolure + BHT (1:1) | 103 |
Data from field trials conducted in Tiétar (Ávila), Spain. The data shows that formulations with antioxidants resulted in higher trap catches.[4]
Influence of Trap Design and Lure Dispenser on Efficacy
The design of the trap and the type of dispenser used for the pheromone are critical factors that can significantly influence capture rates.
Table 2: Comparison of Trap and Dispenser Types for T. pityocampa Monitoring
| Trap Type | Dispenser Type | Mean Male Moths Captured |
| ICONA | Septa | 118 |
| Funnel | Plastic Dispenser | 392 (for T. hellenica) |
| G-Trap | Not specified | Significantly more adults captured than other traps (for T. hellenica) |
Note: Data for Funnel and G-Trap are for the related species T. hellenica, but indicate the significant impact of trap design on capture rates. Funnel traps have been noted to be more effective than Delta traps for the oak processionary moth as well.[6][7]
Mating Disruption Trials
Mating disruption is a technique that involves permeating the air with synthetic pheromones to prevent male moths from locating females. Field trials have shown this to be a promising and environmentally safe method for controlling T. pityocampa.
Table 3: Efficacy of Mating Disruption in T. pityocampa
| Year of Application | Male Inhibition Rate (First Month) | Male Inhibition Rate (Whole Flight Period) |
| Year 1 | 85 - 100% | Not specified |
| Year 2 | Not specified | 95 - 100% |
This study indicates that air permeation with pityolure at a rate of 20 g/ha can effectively disrupt the orientation of male T. pityocampa moths.[8]
Experimental Protocols
Pheromone Trapping for Monitoring
A standardized protocol for monitoring processionary moth populations using pheromone traps is crucial for accurate population assessment.
-
Trap Selection: Funnel traps are generally more effective than Delta traps for capturing processionary moths.[6][9]
-
Lure: Dispensers containing 1 mg of pityolure are commonly used.[7] The pheromone dispenser should be changed every four to six weeks.[7]
-
Trap Placement: Traps should be placed in the upper canopy of the host trees, at a height of 10-15 meters, as this has been shown to capture significantly more moths.[6][10][11] Traps placed in open, sunny locations are more effective.[9]
-
Trap Density: For monitoring purposes, trap density can vary depending on the size of the area. For mass trapping, a higher density is required, with recommendations of at least six traps per hectare for large sites.[3]
-
Data Collection: Traps should be checked regularly (e.g., weekly or bi-weekly), and the number of captured male moths recorded.[12]
Visualizing Experimental Workflows
Pheromone Trap Monitoring Workflow
Caption: Workflow for monitoring pine processionary moths using pheromone traps.
Mating Disruption Experimental Design
Caption: Experimental design for evaluating mating disruption efficacy.
References
- 1. Pheromones to control the Pine Processionary moth - Ferrovial's blog [blog.ferrovial.com]
- 2. thaumetopoeapityocampa.eu [thaumetopoeapityocampa.eu]
- 3. Recent Advances in Management by Pheromones of Thaumetopoea Moths in Urban Parks and Woodland Recreational Areas | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Use of pheromone traps to monitor oak processionary moth - Forest Research [forestresearch.gov.uk]
- 7. Recent Advances in Management by Pheromones of Thaumetopoea Moths in Urban Parks and Woodland Recreational Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of communication disruption of <i>Thaumetopoea pityocampa</i> (Lepidoptera: Thaumetopoeidae) with low pheromon… [ouci.dntb.gov.ua]
- 9. OPM Manual - 9. Pheromone trapping - Forest Research [forestresearch.gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. Field trials with the synthetic sex pheromone of the oak processionary moth Thaumetopoea processionea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Comparative Guide to the Structural Confirmation of Synthetic Z-13-Octadecen-3-yn-1-ol Acetate
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthetic compounds is paramount. This guide provides a comparative analysis of experimental methods to confirm the structure of synthetic Z-13-Octadecen-3-yn-1-ol acetate, a molecule with specific stereochemistry and functional group positioning that dictates its biological activity. We will compare its expected analytical data with that of a potential isomeric impurity, the E-isomer, and provide detailed experimental protocols for its characterization.
Structural Elucidation of this compound
This compound is an 18-carbon chain compound featuring a cis (Z) double bond at the 13th position, a triple bond at the 3rd position, and an acetate group at the 1st position.[1] The molecular formula is C20H34O2 and it has a molecular weight of 306.49 g/mol .[1] The precise confirmation of the double bond geometry and the positions of the unsaturated bonds are critical.
Caption: Chemical Structure of this compound.
Comparison with E-Isomer
A common impurity in the synthesis of Z-alkenes is the corresponding E-alkene (trans-isomer). Distinguishing between these two is crucial. The primary differences will be observed in their NMR spectra, particularly the coupling constants of the vinylic protons, and in their chromatographic retention times.
Caption: Comparison of Z (cis) and E (trans) isomers.
Comparative Spectroscopic and Chromatographic Data
The following table summarizes the expected key differences in the analytical data for the Z and E isomers of 13-Octadecen-3-yn-1-ol acetate.
| Analytical Technique | This compound (Expected) | E-13-Octadecen-3-yn-1-ol acetate (Expected) | Key Differentiator |
| ¹H NMR | Vinylic protons (C13-H, C14-H): δ 5.3-5.5 ppm, J ≈ 10-12 Hz | Vinylic protons (C13-H, C14-H): δ 5.3-5.5 ppm, J ≈ 14-16 Hz | The coupling constant (J) for cis protons is significantly smaller than for trans protons. |
| Allylic protons (C12-H₂, C15-H₂): δ ~2.0 ppm | Allylic protons (C12-H₂, C15-H₂): δ ~2.0 ppm | ||
| Acetate methyl protons: δ ~2.05 ppm | Acetate methyl protons: δ ~2.05 ppm | ||
| Methylene protons adjacent to acetate (C1-H₂): δ ~4.1 ppm | Methylene protons adjacent to acetate (C1-H₂): δ ~4.1 ppm | ||
| ¹³C NMR | Vinylic carbons: δ ~128-132 ppm | Vinylic carbons: δ ~128-132 ppm | Minimal difference expected. |
| Acetylenic carbons: δ ~80-90 ppm | Acetylenic carbons: δ ~80-90 ppm | ||
| IR Spectroscopy | C=C stretch (Z): ~1650 cm⁻¹ (weak) | C=C stretch (E): ~1670 cm⁻¹ (weak) and C-H bend (E): ~965 cm⁻¹ (strong) | The out-of-plane C-H bending vibration around 965 cm⁻¹ is characteristic of a trans double bond and absent for the cis isomer. |
| C≡C stretch: ~2230 cm⁻¹ (weak) | C≡C stretch: ~2230 cm⁻¹ (weak) | ||
| C=O stretch (acetate): ~1740 cm⁻¹ | C=O stretch (acetate): ~1740 cm⁻¹ | ||
| GC-MS | A single peak with a specific retention time. | A slightly different retention time, typically longer on polar columns. | Retention time difference. |
| Mass spectrum will show the molecular ion peak (m/z 306) and characteristic fragmentation patterns. | Mass spectrum will be very similar to the Z-isomer. | Fragmentation patterns are generally not sufficient to distinguish Z/E isomers. |
Experimental Protocols for Structural Confirmation
A combination of spectroscopic and chromatographic methods is required for unambiguous structure confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the connectivity of atoms and the stereochemistry of the double bond.
-
Sample Preparation: Dissolve 5-10 mg of the synthetic compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum. Pay close attention to the chemical shifts and coupling constants of the vinylic protons (around δ 5.4 ppm). A J-coupling constant of ~10-12 Hz will confirm the Z configuration.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments. The acetylenic carbons should appear around δ 80-90 ppm.
-
2D NMR (COSY, HSQC): These experiments can be used to confirm the connectivity between protons and carbons, tracing the entire carbon skeleton if necessary.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To assess the purity of the compound and confirm its molecular weight. For determining the position of the double and triple bonds, derivatization can be employed.[2]
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like hexane or dichloromethane.
-
Instrumentation: A standard GC-MS system with a suitable capillary column (e.g., DB-5ms or a polar column like DB-23 for separating geometric isomers).[3]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Analysis: The mass spectrum should show a molecular ion peak at m/z 306. The fragmentation pattern can provide further structural information.
Dimethyl Disulfide (DMDS) Derivatization for GC-MS
-
Objective: To definitively locate the positions of the double and triple bonds.[2]
-
Protocol:
-
Dissolve ~1 mg of the compound in 200 µL of hexane.
-
Add 200 µL of dimethyl disulfide (DMDS) and 50 µL of a 6% iodine solution in diethyl ether.
-
Heat the mixture at 40°C for 2 hours.
-
Cool the reaction, add 2 mL of hexane, and wash with aqueous sodium thiosulfate solution to remove excess iodine.
-
Dry the organic layer over anhydrous sodium sulfate and analyze by GC-MS.
-
-
Expected Outcome: The DMDS adduct will fragment in the mass spectrometer in a predictable way, with cleavage on either side of the original double and triple bonds, allowing for their unambiguous assignment.
Infrared (IR) Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Sample Preparation: A thin film of the neat liquid sample on a salt plate (NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis: Look for characteristic absorption bands:
-
~3010 cm⁻¹: C-H stretch of the double bond.
-
~2930, 2860 cm⁻¹: C-H stretch of alkyl chains.
-
~2230 cm⁻¹: C≡C stretch (will be weak).
-
~1740 cm⁻¹: C=O stretch of the acetate group.
-
~1650 cm⁻¹: C=C stretch (will be weak for the symmetric Z-isomer).
-
Absence of a strong band around 965 cm⁻¹ supports the Z-configuration.
-
Workflow for Structural Confirmation
The logical flow for confirming the structure of synthetic this compound is outlined below.
Caption: Workflow for the structural confirmation of this compound.
By following this comprehensive analytical approach, researchers can confidently confirm the structure of synthetic this compound and differentiate it from its potential isomers, ensuring the quality and reliability of their research materials.
References
Cross-Reactivity of Insect Pheromone Analogs: A Comparative Analysis of Z-13-Octadecen-3-yn-1-ol Acetate Derivatives
For Immediate Release
A Comprehensive Guide for Researchers and Drug Development Professionals on the Nuances of Insect Pheromone Analog Cross-Reactivity, Focusing on Z-13-Octadecen-3-yn-1-ol Acetate and its Derivatives.
This publication provides a comparative analysis of the cross-reactivity of various insect species to this compound and its structural analogs. The data presented herein is crucial for the development of species-specific and broad-spectrum pest management strategies. This guide summarizes available quantitative data from electrophysiological and behavioral assays, outlines detailed experimental protocols for evaluating analog performance, and visualizes key experimental workflows and biological pathways to facilitate a deeper understanding of insect chemical communication.
Comparative Analysis of Pheromone Analog Activity
While comprehensive cross-reactivity data for a wide range of insects to a standardized set of this compound analogs is not extensively available in a single study, this guide consolidates findings from various studies on Sesiidae moths, particularly the genus Synanthedon. The primary pheromone components for several clearwing moth species are structurally related 18-carbon dienyl acetates. Z-13-Octadecen-3-yn-1-ol serves as a key precursor in the synthesis of some of these pheromones, highlighting the relevance of its acetate form and analogs in studying their olfactory systems.
Table 1: Electroantennogram (EAG) Responses of Male Clearwing Moths to Pheromone Components and Analogs
| Species | Compound | Dose (µg) | Mean EAG Response (mV) ± SE | Reference |
| Synanthedon bicingulata | (E,Z)-3,13-Octadecadienyl acetate | 10 | 1.2 ± 0.1 | Fictional Data for Illustration |
| (Z,Z)-3,13-Octadecadienyl acetate | 10 | 1.5 ± 0.2 | Fictional Data for Illustration | |
| This compound | 10 | 0.8 ± 0.1 | Fictional Data for Illustration | |
| Z-13-Octadecen-1-yl acetate | 10 | 0.5 ± 0.05 | Fictional Data for Illustration | |
| Synanthedon myopaeformis | (Z,Z)-3,13-Octadecadienyl acetate | 10 | 1.8 ± 0.3 | Fictional Data for Illustration |
| (E,Z)-3,13-Octadecadienyl acetate | 10 | 0.4 ± 0.08 | Fictional Data for Illustration | |
| This compound | 10 | 0.9 ± 0.15 | Fictional Data for Illustration | |
| Z-13-Octadecen-1-yl acetate | 10 | 0.6 ± 0.1 | Fictional Data for Illustration |
Note: The data in this table is illustrative to demonstrate the desired format for comparative analysis. Specific experimental data on the cross-reactivity of this compound and its analogs across a range of species is limited in publicly available literature.
Table 2: Field Trapping Results for Male Synanthedon bicingulata with Different Pheromone Analog Blends
| Lure Composition | Ratio | Mean Trap Catch ± SE | Reference |
| (E,Z)-3,13-18:OAc + (Z,Z)-3,13-18:OAc | 4:6 | 55 ± 5 | Fictional Data for Illustration |
| (E,Z)-3,13-18:OAc + this compound | 4:6 | 25 ± 3 | Fictional Data for Illustration |
| (Z,Z)-3,13-18:OAc + this compound | 6:4 | 30 ± 4 | Fictional Data for Illustration |
| This compound (single component) | - | 5 ± 1 | Fictional Data for Illustration |
Note: This table provides a template for presenting behavioral data. The presented values are hypothetical due to the lack of specific comparative field trial data for these exact analog blends.
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key experiments are provided below.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds.
Preparation:
-
An adult male moth is immobilized, and one antenna is excised at the base.
-
The base of the antenna is placed in contact with a reference electrode (e.g., a glass capillary filled with saline solution and a silver wire).
-
The distal tip of the antenna is inserted into a recording electrode.
Stimulation and Recording:
-
A constant stream of purified and humidified air is passed over the antenna.
-
Test compounds (pheromone analogs) are dissolved in a solvent (e.g., hexane) at various concentrations and applied to a piece of filter paper inside a Pasteur pipette.
-
A puff of air is passed through the pipette, delivering the odorant stimulus into the constant air stream.
-
The resulting change in electrical potential between the electrodes is amplified, recorded, and measured.
-
Responses are typically normalized against a standard compound to allow for comparison across preparations.
Wind Tunnel Bioassays
Wind tunnels are used to study the flight behavior of insects in response to an odor plume.
Setup:
-
A wind tunnel with controlled airflow, temperature, and light conditions is used.
-
A source of the test compound (e.g., a rubber septum impregnated with the analog) is placed at the upwind end of the tunnel.
-
A camera is positioned to record the flight path of the insect.
Procedure:
-
Male moths, previously conditioned to the tunnel environment, are released at the downwind end.
-
The flight behavior is observed and recorded, noting responses such as taking flight, upwind anemotaxis (oriented flight against the wind), casting (zigzagging flight), and contact with the pheromone source.
-
Quantitative data, such as the percentage of males exhibiting each behavior and the time taken to reach the source, are collected.
Field Trapping Experiments
Field trials are essential for evaluating the effectiveness of pheromone analogs under natural conditions.
Methodology:
-
Traps (e.g., delta or wing traps with a sticky insert) are baited with lures containing the test analogs, typically formulated in a slow-release dispenser like a rubber septum.
-
Traps are deployed in the field in a randomized block design to minimize positional effects.
-
A control group of traps baited with the known pheromone or a blank lure is included for comparison.
-
Traps are checked at regular intervals, and the number of target insect species captured is recorded.
-
Data are statistically analyzed to determine significant differences in trap catch between the different analog treatments.
Visualizing Experimental and Biological Processes
To further clarify the methodologies and underlying biological mechanisms, the following diagrams are provided.
Comparative Analysis of Synergistic Effects in Lepidopteran Pheromones: A Guide for Researchers
A comprehensive review of current literature reveals a notable absence of published studies specifically investigating the synergistic effects of Z-13-Octadecen-3-yn-1-ol acetate with other compounds. While this specific molecule is recognized as a chemical substance, its role and interactions within biological systems, particularly in the context of synergistic or antagonistic chemo-sensory responses, do not appear to be documented in readily available scientific literature.
Therefore, this guide will provide a comparative analysis of synergistic effects observed in structurally related long-chain unsaturated acetates that function as sex pheromones in various Lepidopteran species. The principles and experimental methodologies described herein can serve as a valuable framework for researchers interested in investigating the potential synergistic properties of this compound.
Synergistic Interactions in Pheromone Blends
In many moth species, the sex pheromone is not a single compound but a precise blend of multiple components. The behavioral response of the male moth is often significantly weaker to individual components than to the complete blend. Synergism occurs when the behavioral effect of the mixture is greater than the sum of the effects of its individual components. This guide examines documented cases of such synergy.
Table 1: Comparative Data on Synergistic Pheromone Blends in Lepidoptera
| Species | Major Pheromone Component(s) | Synergistic Compound(s) | Ratio | Observed Synergistic Effect | Reference |
| Oak Processionary Moth (Thaumetopoea processionea) | (Z,Z)-11,13-Hexadecadienyl acetate | (Z,E)-11,13,15-hexadecatrienyl acetate | Not specified | Enhanced male attraction in field trials. | [1] |
| Yellow Rice Stem Borer (Scirpophaga incertulas) | (Z)-9-hexadecenal and (Z)-11-hexadecenal | (Z)-11-hexadecenyl acetate and (Z)-13-octadecenyl acetate | 1:1 blend of synergists added to a 1:3 pheromone blend | Significantly improved catches by an average of 120% in field experiments. | [2] |
| European Grapevine Moth (Lobesia botrana) | (E,Z)-7,9-dodecadienyl acetate | (E,Z)-7,9-dodecadienol and (Z)-9-dodecenyl acetate | Minor components in the natural blend | Essential for eliciting the full range of male mating behaviors. | [3] |
Experimental Protocols for Evaluating Pheromone Synergy
The following methodologies are commonly employed to identify and quantify synergistic effects in pheromone blends.
Field Trapping Experiments
Field trapping is a primary method for assessing the attractiveness of pheromone blends to target insects under natural conditions.
-
Lure Preparation: Synthetic pheromone components are typically loaded onto a carrier, such as a rubber septum or a polyethylene vial. For combination studies, lures are prepared with individual components and various blend ratios of the test compounds.
-
Trap Deployment: Traps (e.g., delta traps, wing traps) baited with the different lures are deployed in the field in a randomized block design to minimize positional effects. A control trap with no lure or a lure with only the solvent is also included.
-
Data Collection and Analysis: The number of captured male moths in each trap is recorded at regular intervals. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine if the trap catches for the blend are significantly higher than for the individual components.
Electroantennography (EAG)
EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It can indicate which compounds are detected by the antennal receptors.
-
Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes.
-
Odorant Stimulation: A puff of air carrying a known concentration of the test compound or blend is delivered to the antenna.
-
Signal Recording: The resulting electrical potential (depolarization) from the antenna is amplified and recorded. The amplitude of the EAG response is proportional to the strength of the stimulus. While EAG can show that a compound is detected, it does not directly prove a synergistic behavioral effect.
Visualizing Experimental Workflows and Synergistic Concepts
The following diagrams, generated using Graphviz, illustrate the logical flow of experiments to determine pheromone synergy and the conceptual model of how synergistic components enhance a behavioral response.
Caption: Experimental workflow for identifying synergistic pheromone components.
Caption: Conceptual pathway of synergistic pheromone signal processing.
References
"comparative analysis of different Z-13-Octadecen-3-yn-1-ol acetate synthesis routes"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of potential synthetic routes for Z-13-Octadecen-3-yn-1-ol acetate, a long-chain enyne acetate of interest in various chemical research domains. Due to the limited availability of direct comparative studies in published literature for this specific molecule, this analysis is constructed based on established and versatile synthetic methodologies for structurally related compounds, particularly long-chain enyne acetates. The primary disconnection strategies focus on the formation of the key carbon-carbon bonds, namely the C-C triple bond and the C-C double bond with Z-selectivity.
Two principal retrosynthetic approaches are considered:
-
Sonogashira Coupling Approach: This route relies on the palladium-catalyzed cross-coupling of a terminal alkyne with a vinyl halide to construct the enyne backbone.
-
Organocuprate Addition Approach: This strategy involves the addition of an organocuprate reagent to an appropriate electrophile to form one of the key carbon-carbon bonds.
This guide will detail the proposed synthetic sequences, provide generalized experimental protocols, and present a comparative summary of the anticipated advantages and disadvantages of each route.
Data Presentation
| Parameter | Route 1: Sonogashira Coupling | Route 2: Organocuprate Addition |
| Key C-C Bond Formation | Palladium-catalyzed cross-coupling | Nucleophilic addition of an organocuprate |
| Stereoselectivity Control (Z-alkene) | Dependent on the stereochemistry of the vinyl halide precursor. | Can be achieved through stereoselective reduction of an alkyne or use of stereodefined precursors. |
| Anticipated Yield | Generally moderate to high, dependent on catalyst efficiency and substrate purity. | Can be high, but may be sensitive to stoichiometry and reaction conditions. |
| Functional Group Tolerance | Good, but can be sensitive to certain functional groups that may interfere with the catalyst. | Generally good for many functional groups, but sensitive to acidic protons. |
| Reagent Availability | Precursors are often commercially available or accessible through standard transformations. | Organocuprate precursors (organolithium or Grignard reagents) are common, but may require careful handling. |
| Scalability | Generally scalable, with considerations for catalyst cost and removal. | Can be scalable, but may require cryogenic conditions for some steps. |
Route 1: Sonogashira Coupling Approach
The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This makes it an ideal candidate for the synthesis of the enyne core of the target molecule.
Retrosynthetic Analysis
The retrosynthetic analysis for the Sonogashira approach is as follows:
Caption: Retrosynthetic analysis for the Sonogashira coupling route.
Forward Synthesis Pathway
The forward synthesis would involve the following key steps:
-
Synthesis of (Z)-1-Iodo-1-pentene: This can be achieved through various methods, such as the hydroiodination of 1-pentyne with appropriate reagents to ensure Z-selectivity.
-
Synthesis of 12-Tridecyn-1-ol: This long-chain terminal alkyne can be prepared from commercially available starting materials, for example, through the alkylation of a protected propargyl alcohol with a suitable alkyl halide.
-
Sonogashira Coupling: The coupling of (Z)-1-iodo-1-pentene and 12-tridecyn-1-ol would be carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a suitable base (e.g., an amine like triethylamine or diisopropylamine).[1]
-
Acetylation: The final step involves the acetylation of the resulting Z-13-octadecen-3-yn-1-ol using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Experimental Protocol (Generalized)
Step 3: Sonogashira Coupling
-
To a solution of (Z)-1-iodo-1-pentene (1.0 eq) and 12-tridecyn-1-ol (1.1 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere (e.g., argon), is added Pd(PPh₃)₄ (0.02-0.05 eq), CuI (0.04-0.10 eq), and an amine base (e.g., triethylamine, 2-3 eq).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature until the starting materials are consumed (monitored by TLC or GC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford Z-13-octadecen-3-yn-1-ol.
Step 4: Acetylation
-
To a solution of Z-13-octadecen-3-yn-1-ol (1.0 eq) in pyridine or dichloromethane at 0 °C is added acetic anhydride (1.5-2.0 eq).
-
The reaction mixture is stirred at room temperature for a few hours until the alcohol is fully consumed.
-
The reaction is quenched by the slow addition of water, and the product is extracted with an organic solvent.
-
The organic layer is washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried and concentrated to give the final product, which may be further purified by chromatography.
Route 2: Organocuprate Addition Approach
Organocuprates are soft nucleophiles that are well-suited for 1,4-addition reactions and coupling with alkyl halides. A plausible route could involve the coupling of a lithium dialkylcuprate with a propargylic electrophile.
Retrosynthetic Analysis
The retrosynthetic analysis for the organocuprate approach is as follows:
Caption: Retrosynthetic analysis for the organocuprate addition route.
Forward Synthesis Pathway
The forward synthesis would likely proceed through these steps:
-
Preparation of (Z)-1-Pentenyl Lithium: This can be prepared from (Z)-1-bromopentene via lithium-halogen exchange.
-
Formation of Lithium di-((Z)-1-pentenyl)cuprate: The (Z)-1-pentenyl lithium is then reacted with a copper(I) salt, such as copper(I) iodide, to form the Gilman reagent.
-
Synthesis of the Electrophile: A suitable long-chain electrophile, such as a protected 1-iodo-dodecan-12-ol, would be synthesized.
-
Organocuprate Coupling: The lithium di-((Z)-1-pentenyl)cuprate is reacted with the electrophile to form the carbon skeleton of the target molecule.
-
Deprotection and Acetylation: The protecting group on the hydroxyl function is removed, followed by acetylation as described in Route 1.
Experimental Protocol (Generalized)
Step 2 & 4: Formation and Coupling of the Organocuprate
-
To a solution of (Z)-1-bromopentene (2.0 eq) in dry diethyl ether at a low temperature (e.g., -78 °C) is added a solution of tert-butyllithium (2.0 eq).
-
After stirring for a period, a suspension of copper(I) iodide (1.0 eq) in diethyl ether is added, and the mixture is allowed to warm slightly to form the organocuprate.
-
The reaction is cooled back to a low temperature, and a solution of the electrophile (e.g., a protected 1-iodo-alkyne, 1.0 eq) in diethyl ether is added.
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature overnight.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
Comparative Discussion
Route 1 (Sonogashira Coupling): This is a very reliable and high-yielding reaction for the formation of enynes. A key advantage is the retention of the stereochemistry of the vinyl halide, meaning a pure Z-vinyl iodide will lead to a pure Z-enyne.[1] The reaction conditions are generally mild, and a wide range of functional groups are tolerated. A potential drawback is the cost of the palladium catalyst and ligands, and the need to remove residual metal from the final product, which can be critical in pharmaceutical applications.
Route 2 (Organocuprate Addition): This approach offers a powerful alternative for C-C bond formation. The preparation of the organocuprate and the coupling reaction often proceed in high yield. However, organocuprates are sensitive to air and moisture, requiring stringent anhydrous and anaerobic conditions. The stoichiometry of the reagents can also be critical for optimal results. The synthesis of the required stereochemically pure vinyl precursor for the cuprate is a crucial step that will determine the final product's stereoisomeric purity.
Conclusion
Both the Sonogashira coupling and the organocuprate addition represent viable and powerful strategies for the synthesis of this compound. The choice of route will depend on several factors including the availability and cost of starting materials and reagents, the desired scale of the synthesis, and the specific capabilities of the laboratory.
For a synthesis where stereochemical integrity of the Z-double bond is paramount and can be readily introduced in a precursor, the Sonogashira coupling is likely the more straightforward and predictable approach. The wealth of literature on this reaction provides a solid foundation for optimization.
The organocuprate route offers a strong alternative, particularly if the required organometallic precursors are readily accessible. It can be a highly efficient method for the key bond-forming step.
Further research into specific literature examples for the synthesis of this exact molecule or its closest analogs would be necessary to provide more precise quantitative data for a direct comparison of yields and purities.
References
Validating the Purity of Z-13-Octadecen-3-yn-1-ol Acetate Samples: A Comparative Guide
For researchers, scientists, and drug development professionals working with semiochemicals like Z-13-Octadecen-3-yn-1-ol acetate, ensuring sample purity is paramount for reliable and reproducible experimental outcomes. This guide provides a comparative overview of the primary analytical techniques used to validate the purity of this compound, complete with experimental protocols and supporting data.
The accurate determination of purity involves not only quantifying the main component but also identifying and quantifying potential impurities. Common impurities in synthetic pheromone samples include geometric isomers (E/Z isomers), positional isomers, and byproducts from the synthesis process. The presence of these impurities can significantly impact the biological activity of the final product.
Comparison of Analytical Techniques
The validation of this compound purity relies on a combination of chromatographic and spectroscopic methods. Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most powerful and commonly employed techniques. Each method offers distinct advantages for the comprehensive analysis of the compound.
| Technique | Principle | Information Provided | Advantages | Limitations |
| Gas Chromatography (GC) | Separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. | Retention time (Rt), relative peak area (% purity), separation of isomers. | High resolution for separating geometric and positional isomers.[1] Excellent for quantitative analysis. | Does not provide structural information for unknown impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the detection capabilities of mass spectrometry. | Retention time, mass spectrum (molecular weight and fragmentation pattern). | Provides structural information for the identification of the main compound and impurities.[2][3] High sensitivity and specificity. | Isomers with similar mass spectra can be difficult to differentiate without authentic standards.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. | Unambiguous structural elucidation, determination of isomeric purity (E/Z), and identification of functional groups. | Provides definitive structural information.[3][4] Essential for characterizing novel compounds and impurities. | Lower sensitivity compared to GC-MS. Can be complex to interpret for mixtures. |
Experimental Protocols
1. Gas Chromatography (GC) Analysis
This protocol is designed for the quantitative analysis of this compound and the separation of its isomers.
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A polar capillary column, such as a DB-23 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of geometric isomers.[3]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Detector Temperature: 275°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 250°C.
-
Hold at 250°C for 10 minutes.
-
-
Injection Volume: 1 µL of a 1 mg/mL solution of the sample in hexane.
-
Data Analysis: The percentage purity is determined by the relative peak area of the main compound compared to the total area of all peaks. The identification of isomers is based on their retention times relative to authentic standards.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is for the identification of this compound and the characterization of any impurities.
-
Instrumentation: A GC-MS system.
-
GC Conditions: Same as the GC protocol described above.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
-
Data Analysis: The mass spectrum of the main peak is compared with a reference spectrum from a library (e.g., NIST) or a previously analyzed standard. The mass spectra of impurity peaks are analyzed to elucidate their structures.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol is for the definitive structural confirmation and determination of the isomeric purity of this compound.
-
Instrumentation: A 300 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl3).
-
Experiments:
-
¹H NMR: Provides information on the number and types of protons and their connectivity. The coupling constants of the vinylic protons can be used to determine the geometry of the double bond (Z or E).
-
¹³C NMR: Provides information on the number and types of carbon atoms in the molecule.[4]
-
COSY (Correlation Spectroscopy): Helps to establish proton-proton correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range proton-carbon correlations, which is crucial for assigning the positions of the double and triple bonds.
-
-
Data Analysis: The chemical shifts and coupling constants are compared with expected values for the proposed structure. The integration of specific signals in the ¹H NMR spectrum can be used to determine the ratio of Z/E isomers.
Purity Validation Workflow
The following diagram illustrates a typical workflow for validating the purity of a this compound sample.
Caption: Workflow for purity validation of this compound.
Conclusion
A multi-technique approach is essential for the comprehensive validation of this compound purity. Gas Chromatography provides reliable quantitative data and separates isomers, while GC-MS and NMR Spectroscopy are indispensable for the structural elucidation of the main component and any impurities. By following the detailed protocols and workflow outlined in this guide, researchers can ensure the quality and reliability of their samples, leading to more accurate and reproducible scientific findings.
References
Comparative Behavioral Response of Insects to C18 Acetate Pheromone Analogues
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comparative analysis of the behavioral and physiological responses of clearwing moths (Lepidoptera: Sesiidae) to C18 acetate pheromones. Initial searches for "Z-13-Octadecen-3-yn-1-ol acetate" did not yield specific research findings, suggesting a potential typographical variation. The available scientific literature extensively covers the behavioral effects of structurally similar and biologically significant compounds, namely (E,Z)-3,13-octadecadien-1-ol acetate and (Z,Z)-3,13-octadecadien-1-ol acetate. These compounds are established sex pheromones for several economically important clearwing moth species. This guide will focus on the comparative efficacy of these dienyl acetate isomers in eliciting behavioral and electrophysiological responses, providing valuable context for research into the chemical ecology of Sesiidae and the development of pheromone-based pest management strategies.
Quantitative Data Summary
The following tables summarize quantitative data from field trapping, electroantennography, and wind tunnel bioassays, comparing the behavioral and physiological responses of various clearwing moth species to different pheromone components and blends.
Table 1: Field Trapping Efficacy of Pheromone Blends for Synanthedon bicingulata
| Pheromone Blend (E3,Z13-18:OAc : Z3,Z13-18:OAc Ratio) | Mean Male Moths Captured (± SE) | Trap Type |
| 4.3 : 5.7 | 13.2 ± 2.2 | Bucket Trap |
| 4.3 : 5.7 | 7.6 ± 2.0 | Delta Trap |
| Control (unbaited) | 0 | Bucket & Delta |
| Data from a study on the effect of pheromone blends and trap types on the capture of S. bicingulata males. The 4.3:5.7 ratio was found to be optimal in this study. |
Table 2: Electroantennogram (EAG) Responses of Synanthedon myopaeformis to Various Compounds
| Compound | Mean EAG Response (Spikes/0.5s ± SE) |
| (Z,Z)-3,13-octadecadien-1-yl acetate | Data not available in spikes/s, but is a known primary attractant |
| Ethyl-(E,Z)-2,4-decadienoate (Pear Ester) | Significant response observed in SmyoOR3.4 expressing neurons[1] |
| (Z)-6-undecenal | Significant response observed in SmyoOR3.4 expressing neurons[1] |
| Various apple-emitted ligands | Wide pattern of activation observed in SmyoOR22.4 expressing neurons[1] |
| Data from heterologous expression studies of odorant receptors from S. myopaeformis. While direct EAG amplitude data for the primary pheromone was not presented in this format, the study identified receptors responsive to various semiochemicals.[1] |
Table 3: Wind Tunnel Behavioral Responses of Male Moths to Pheromones
| Behavioral Parameter | % Responding (Helicoverpa armigera) to Z11-16:Ald & Z9-16:Ald blend |
| Taking Flight (TF) | ~85% |
| Orientation Flight (OR) | ~75% |
| Half Up-wind to Lure (HW) | ~65% |
| Approaching Lure (APP) | ~50% |
| Landing on Lure (LA) | ~40% |
| Data adapted from a study on Helicoverpa armigera, as specific comparative wind tunnel data for Synanthedon species with these parameters was not readily available. This illustrates typical quantifiable behaviors in such assays.[2][3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further research.
Field Trapping Bioassay
Objective: To assess the attractiveness of different pheromone blends or lures to target insect species under field conditions.
Materials:
-
Pheromone lures (e.g., rubber septa) impregnated with synthetic pheromone components in specific ratios and dosages.
-
Insect traps (e.g., Delta traps, bucket traps) with sticky liners or a collection vessel.
-
Stakes or hangers for trap deployment.
-
GPS device for recording trap locations.
-
Collection vials and labels.
Procedure:
-
Site Selection: Choose a suitable habitat for the target insect species, such as an orchard or woodland.
-
Trap Preparation: Bait traps with the pheromone lures. Handle lures with clean forceps to avoid contamination. Unbaited traps should be used as controls.
-
Trap Deployment: Place traps in a randomized block design with a minimum distance of 20-50 meters between traps to prevent interference. Hang traps at a height relevant to the flight behavior of the target species, typically 1-1.5 meters above the ground.
-
Data Collection: Inspect traps at regular intervals (e.g., weekly). Count and record the number of captured target insects in each trap.
-
Lure and Liner Replacement: Replace pheromone lures and sticky liners as recommended by the manufacturer or based on environmental conditions (typically every 4-6 weeks).
-
Data Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA, t-test) to compare the attractiveness of different treatments.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile chemical stimuli, providing an indication of olfactory detection.
Materials:
-
Live insect.
-
Dissecting microscope.
-
Micromanipulators.
-
Glass capillary electrodes.
-
Electrode puller.
-
Ag/AgCl wires.
-
Saline solution (e.g., Ringer's solution).
-
EAG amplifier and data acquisition system.
-
Odor delivery system (stimulus controller).
-
Test compounds dissolved in a solvent (e.g., hexane).
Procedure:
-
Antenna Preparation: Immobilize the insect and excise an antenna at the base.
-
Electrode Placement: Mount the antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. Both electrodes are filled with saline solution.
-
Odor Stimulation: A continuous stream of purified, humidified air is passed over the antenna. Puffs of air carrying the test odorant at a known concentration are injected into the airstream for a short duration (e.g., 0.5-1 second).
-
Signal Recording: The change in electrical potential between the recording and reference electrodes (the EAG response) is amplified, recorded, and measured.
-
Data Analysis: The amplitude of the EAG response (in millivolts) is used as a measure of the antenna's sensitivity to the specific compound. Responses to different compounds and concentrations are compared.
Wind Tunnel Bioassay
Objective: To observe and quantify the flight behavior of insects in response to a controlled plume of a pheromone or other semiochemical.
Materials:
-
Wind tunnel with controlled airflow, temperature, and light conditions.
-
Odor source (e.g., pheromone-loaded septum).
-
Insect release platform or cage.
-
Video recording and analysis system.
Procedure:
-
Acclimation: Place individual insects in the wind tunnel for a period to acclimate to the conditions.
-
Odor Plume Generation: Position the odor source at the upwind end of the tunnel to create a stable plume.
-
Insect Release: Release insects individually at the downwind end of the tunnel.
-
Behavioral Observation: Record the flight path and specific behaviors of the insect for a set period (e.g., 2-3 minutes). Quantifiable behaviors include:
-
Take-off: Initiation of flight.
-
Upwind flight: Oriented flight towards the odor source.
-
Casting: Zig-zagging flight perpendicular to the wind direction.
-
Source contact: Landing on or near the odor source.
-
-
Data Analysis: Analyze the recorded videos to score the frequency and duration of each behavior. Compare the responses of insects to different odor stimuli.[2][3][4]
Visualizations
Insect Olfactory Signaling Pathway
Caption: A simplified diagram of the insect olfactory signal transduction pathway for pheromone reception.
Experimental Workflow for Pheromone Comparison
Caption: A logical workflow for the comparative evaluation of a novel pheromone analogue against known standards.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Testing of Ester Pheromone Analogues for Two Fruitworm Moths (Carposinidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mimicking Insect Communication: Release and Detection of Pheromone, Biosynthesized by an Alcohol Acetyl Transferase Immobilized in a Microreactor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Method Validation for Z-13-Octadecen-3-yn-1-ol Acetate Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active compounds is paramount. This guide provides a comparative overview of analytical methodologies for the validation of Z-13-Octadecen-3-yn-1-ol acetate quantification, a compound of interest in various research and development fields. The focus is on providing a clear comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two most common analytical techniques for this purpose.
Introduction to Analytical Techniques
The choice of analytical technique for the quantification of this compound, a long-chain acetate, is critical for obtaining reliable and reproducible results. Given its likely volatile nature, GC-MS is a primary candidate for analysis. However, HPLC also presents a viable alternative, particularly when considering the compound's stability at high temperatures or the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and semi-volatile compounds.[1] It offers high sensitivity and selectivity, making it a powerful tool for identifying and quantifying trace amounts of substances.[2] In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then detected and identified by a mass spectrometer.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates components in a liquid sample based on their interactions with a stationary phase in a column and a liquid mobile phase.[4] It is particularly useful for non-volatile or thermally labile compounds that are not suitable for GC analysis.[5] A variety of detectors can be used with HPLC, such as UV-Vis, fluorescence, or mass spectrometry detectors, providing flexibility in analysis.[4]
Experimental Protocols: A General Framework
Sample Preparation:
A crucial first step in the analysis is the efficient extraction of this compound from the sample matrix. Common techniques include:
-
Solvent Extraction: The sample is extracted with a suitable organic solvent, such as hexane or dichloromethane. The extract is then concentrated before analysis.
-
Solid-Phase Microextraction (SPME): A fused silica fiber coated with a stationary phase is exposed to the sample headspace or immersed in the liquid sample to adsorb the analyte. The fiber is then thermally desorbed in the GC injector.
Analytical Method Validation Parameters:
To ensure the reliability of the quantification method, a thorough validation is required. The key validation parameters, as recommended by international guidelines, include:[6]
-
Specificity (Selectivity): The ability of the method to accurately measure the analyte in the presence of other components in the sample matrix.[4]
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at two levels:
-
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
Comparison of Analytical Methods: GC-MS vs. HPLC
The selection of the most appropriate analytical method depends on various factors, including the physicochemical properties of this compound, the nature of the sample matrix, and the specific requirements of the analysis (e.g., sensitivity, throughput).
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Sample Volatility | Requires volatile or semi-volatile compounds.[1] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[2] |
| Operating Temperature | High temperatures (150-300 °C) are used for volatilization.[8] | Typically operates at or near ambient temperature.[8] |
| Mobile Phase | Inert gas (e.g., Helium, Nitrogen).[1] | Liquid solvent or a mixture of solvents.[1] |
| Sensitivity | Generally offers very high sensitivity, especially with selected ion monitoring (SIM).[2] | Sensitivity depends on the detector used; can be very high with specific detectors (e.g., fluorescence, MS). |
| Selectivity | High selectivity is achieved through chromatographic separation and mass spectral data. | Selectivity is dependent on the column, mobile phase, and detector. |
| Typical Run Time | Often faster, with run times of a few minutes.[8] | Can have longer run times, typically 10-60 minutes.[8] |
| Cost | Generally lower operational costs due to the use of gases.[1] | Can have higher operational costs due to the consumption of high-purity solvents.[1] |
Illustrative Validation Data
The following tables present representative validation data for the quantification of a long-chain acetate like this compound, based on published data for similar pheromone compounds.[10][11][12] It is important to note that these are illustrative values and actual results will vary depending on the specific experimental conditions.
Table 1: Representative Validation Parameters for GC-MS Method
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.99 |
| Range | 1 - 100 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 5% |
| LOD | 0.1 - 1 µg/mL |
| LOQ | 0.5 - 5 µg/mL |
Table 2: Representative Validation Parameters for HPLC Method
| Validation Parameter | Typical Performance |
| Linearity (r²) | > 0.999 |
| Range | 5 - 200 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
| LOD | 0.5 µg/mL |
| LOQ | 1.5 µg/mL |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for analytical method validation using GC-MS and the logical relationship in method comparison.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. The choice between the two will ultimately depend on the specific characteristics of the analyte and the sample matrix, as well as the analytical performance requirements. For a volatile compound like a long-chain acetate pheromone, GC-MS is often the method of choice due to its high sensitivity and speed. However, HPLC provides a robust alternative, particularly for complex matrices or when thermal degradation is a concern. A thorough method validation according to established guidelines is essential to ensure the generation of accurate and reliable data, regardless of the technique employed.
References
- 1. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Gas chromatography-mass spectrometry (GC-MS) in insect pheromone identification: three extreme case studies : Rothamsted Research [repository.rothamsted.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. gentechscientific.com [gentechscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. GCxGC/TOF MS technique-A new tool in identification of insect pheromones: Analysis of the persimmon bark borer sex pheromone gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. Analytical Method Validation of High-Performance Liquid Chromatography and Stability-Indicating Study of Medroxyprogesterone Acetate Intravaginal Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Z-13-Octadecen-3-yn-1-ol Acetate: A Guide for Laboratory Professionals
Important Disclaimer: The following guidelines are based on information for similar compounds and general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific procedures and to comply with all local, state, and federal regulations.
Chemical and Physical Properties
A summary of the known physical and chemical properties of Z-13-Octadecen-3-yn-1-ol acetate is provided below. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value |
| CAS Number | 71832-74-1[1][2] |
| Molecular Formula | C20H34O2[1][2] |
| Molecular Weight | 306.49 g/mol [1] |
| Boiling Point | 401°C at 760 mmHg[2] |
| Flash Point | 169°C[2] |
| Density | 0.903 g/cm³[2] |
Based on the high flash point, this compound is classified as a combustible liquid. While not as volatile as flammable liquids, it can still pose a fire hazard if not handled correctly. Information on a structurally similar compound, (Z,Z)-3,13-Octadecadien-1-yl acetate, indicates that it can cause skin and eye irritation[3]. Therefore, it is prudent to handle this compound with similar precautions.
Experimental Protocols for Disposal
The disposal of this compound should be managed as a hazardous waste stream, with incineration being the preferred method for organic compounds of this nature[4][5][6]. Landfill disposal should only be considered if permitted by local regulations and if the waste is properly containerized and transported by a licensed hazardous waste contractor.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
The container must be made of a material compatible with the chemical.
-
The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition, heat, and incompatible materials.
-
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Provide them with all the necessary information about the chemical.
-
Documentation: Maintain a log of the accumulated waste, including the date and quantity.
What to Avoid:
-
DO NOT pour this compound down the drain. This can lead to environmental contamination and may be a violation of local regulations.
-
DO NOT mix this waste with other chemical waste streams unless explicitly approved by your EHS department.
-
DO NOT dispose of this chemical in regular trash.
Visualizing the Disposal Workflow
To further clarify the procedural steps for the proper disposal of this compound, the following workflow diagram has been created using the DOT language.
Caption: Disposal workflow for this compound.
By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental stewardship.
References
Personal protective equipment for handling Z-13-Octadecen-3-yn-1-ol acetate
Disclaimer: A specific Safety Data Sheet (SDS) for Z-13-Octadecen-3-yn-1-ol acetate was not located. The following guidance is based on the safety profiles of structurally similar compounds, including other long-chain unsaturated acetates and acetylenic compounds. It is imperative to handle this chemical with caution in a laboratory setting.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures for personal protective equipment (PPE), operational handling, and disposal should be strictly adhered to to ensure laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for similar compounds, this compound is anticipated to be a skin irritant and potentially harmful to aquatic life.[1][2] Prolonged contact may lead to skin absorption.[2] It is also identified as a combustible liquid that may emit toxic fumes under fire conditions.[2]
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | PPE Recommendation | Specifications & Notes |
| Eyes | Safety Glasses with Side Shields or Goggles | Must be worn at all times to protect from potential splashes.[2][3] |
| Skin | Chemical-Resistant Gloves (Nitrile or Neoprene) | Change gloves frequently and after any known contamination. Avoid prolonged skin contact.[2][3] |
| Lab Coat or Chemical-Resistant Apron | To protect from incidental contact and spills. | |
| Respiratory | Use in a Well-Ventilated Area or Fume Hood | Respiratory protection is not typically required under normal handling conditions with adequate ventilation.[2] If aerosols or vapors are generated, a NIOSH-approved respirator may be necessary. |
| Feet | Closed-Toed Shoes | To protect feet from spills.[3] |
Operational Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.[4]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[4]
-
Ignition Sources: Keep away from heat, sparks, and open flames as the substance is combustible.[2][5]
-
Aerosol Generation: Avoid procedures that could generate aerosols or mists.
Storage:
-
Container: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[6]
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.[6]
Experimental Workflow and Disposal Plan
The following diagram outlines the standard workflow for handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
-
Waste Segregation: All waste containing this compound, including contaminated consumables like gloves and paper towels, should be collected in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of chemical waste in accordance with all local, state, and federal regulations.[2] Do not dispose of it down the drain, as it may be hazardous to aquatic life.[1][2] Incineration or disposal at an approved chemical waste facility is recommended.[2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
References
- 1. 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | C20H36O2 | CID 5363260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. h2.commercev3.net [h2.commercev3.net]
- 3. Importance of PPE in Acetylene Plants [rexarc.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
